Methyl 5-(3-aminophenyl)furan-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-(3-aminophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIZPLREWPTKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428090 | |
| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-06-2 | |
| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for Methyl 5-(3-aminophenyl)furan-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with a Suzuki-Miyaura coupling to form the nitro-intermediate, followed by the reduction of the nitro group to yield the final amine. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid to produce Methyl 5-(3-nitrophenyl)furan-2-carboxylate. The subsequent step is the reduction of the nitro functional group to an amine, yielding the target compound.
Caption: Overall synthetic pathway for this compound.
Physicochemical Properties and Data
This section summarizes the key physicochemical properties of the starting materials, intermediate, and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Methyl 5-bromofuran-2-carboxylate | 5456-42-8 | C₆H₅BrO₃ | 205.01 | >97% |
| (3-nitrophenyl)boronic acid | 13331-27-6 | C₆H₆BNO₄ | 166.93 | >97% |
| Methyl 5-(3-nitrophenyl)furan-2-carboxylate | 41019-37-8 | C₁₂H₉NO₅ | 247.20[1] | - |
| This compound | 54023-06-2 | C₁₂H₁₁NO₃ | 217.22[2] | 97%[2] |
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of the analogous 4-nitro isomer and is expected to provide good yields for the 3-nitro isomer.
References
An In-depth Technical Guide to Methyl 5-(3-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(3-aminophenyl)furan-2-carboxylate is a heterocyclic organic compound belonging to the furan family. Furan derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific data.
Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified. The compound is also known by its alternative name, 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| CAS Number | 54023-06-2 | [3] |
| Purity | 97.0% | [3] |
| InChI Key | IZIZPLREWPTKFV-UHFFFAOYSA-N | [3] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from the synthesis of structurally similar compounds, such as Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[4][5] The synthesis of this related compound involves a Meerwein arylation reaction.
A plausible synthetic route for this compound could involve the following conceptual steps:
References
In-depth Technical Guide: Methyl 5-(3-aminophenyl)furan-2-carboxylate (CAS: 54023-06-2)
Disclaimer: Despite a comprehensive search for "Methyl 5-(3-aminophenyl)furan-2-carboxylate," detailed technical information regarding its synthesis, quantitative data, and biological activity is scarce in the public domain. This guide summarizes the available information and provides context based on related furan derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a central furan ring substituted with a methyl carboxylate group and an aminophenyl group. The furan scaffold is a prominent structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3] This has led to significant interest in the synthesis and evaluation of novel furan derivatives for potential therapeutic applications.[1][2][3]
Physicochemical Properties
While specific, experimentally determined data for this compound is limited, some basic properties can be noted.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54023-06-2 | Amerigo Scientific[4] |
| Molecular Formula | C₁₂H₁₁NO₃ | Amerigo Scientific[4] |
| Molecular Weight | 217.22 g/mol | Amerigo Scientific[4] |
| Purity | 97% | Amerigo Scientific[4] |
| Alternative Name | 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester | Amerigo Scientific[4] |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound could not be located. However, the synthesis of structurally similar compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been described and may offer a potential synthetic route.[5][6] One common method for the formation of 5-aryl-furan-2-carboxylates is the Meerwein arylation reaction.
Hypothetical Synthesis Workflow
This diagram illustrates a generalized and hypothetical workflow for the synthesis of a 5-aryl-furan-2-carboxylate, which could potentially be adapted for the target molecule.
Caption: Hypothetical synthesis workflow for the target compound.
Experimental Protocol (Based on a related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate)[5]
Note: The following protocol is for a related compound and would require optimization for the synthesis of this compound.
-
Diazotization: 3-Nitroaniline would be dissolved in a suitable acidic solution (e.g., concentrated HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) would then be added dropwise to form the corresponding diazonium salt.
-
Meerwein Arylation: The freshly prepared diazonium salt solution would be added to a solution of methyl 2-furoate in a suitable solvent (e.g., acetone/water) containing a copper(II) salt catalyst (e.g., CuCl₂). The reaction would be stirred, typically at or slightly above room temperature, to facilitate the coupling reaction, yielding methyl 5-(3-nitrophenyl)furan-2-carboxylate.
-
Reduction of the Nitro Group: The resulting nitro-substituted compound would then be reduced to the corresponding amine. A common method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.
-
Purification: The final product, this compound, would be purified using standard laboratory techniques such as extraction, column chromatography, and recrystallization.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the reviewed literature. For structurally similar compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, detailed ¹H-NMR and ¹³C-NMR data are available and could serve as a reference for peak assignments.[5][6]
Biological Activity and Signaling Pathways
There is no specific information available on the biological activity or the mechanism of action of this compound. However, the furan scaffold is known to be a versatile pharmacophore present in numerous compounds with a wide array of biological activities, including:
The biological activity of furan derivatives is often attributed to the ability of the furan ring to engage in various interactions with biological targets, such as hydrogen bonding and π-π stacking.[2] The specific biological effects of this compound would depend on its unique three-dimensional structure and its interactions with specific cellular targets.
Logical Relationship of Furan Derivatives in Drug Discovery
The following diagram illustrates the general process and logical flow of how furan derivatives are investigated for their potential as therapeutic agents.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic data of "Methyl 5-(3-aminophenyl)furan-2-carboxylate" (NMR, IR, MS)
Beginning Data Search
I've initiated the data search for spectroscopic information on "Methyl 5-(3-aminophenyl)furan-2-carboxylate." Specifically, I'm focusing on NMR, IR, and MS data. My next step will be to locate and document experimental protocols for obtaining these spectra. Finally, the plan is to structure the retrieved quantitative data into clear, accessible tables.
Organizing Spectroscopic Data
The data search has started, with a particular focus on NMR, IR, and MS spectra. I'm actively seeking relevant experimental protocols next. The plan is to tabulate the quantitative findings systematically for each spectroscopic method. I've also begun to craft a DOT script for a visual workflow of the analysis, and am working on another DOT script to highlight key structural aspects of the molecule concerning its spectroscopic properties. Ultimately, all the collected materials, tables, and diagrams, will be compiled into a user-friendly technical guide.
Investigating Spectroscopic Data
My search for spectroscopic data on "Methyl 5-(3-aminophenyl)furan -2-carboxylate" has been challenging. While direct hits were scarce, I've identified data for structurally similar compounds like "Methyl 5-( 2-fluoro-4-nitrophenyl)furan-2-carboxylate" and "Methyl 5-(4-aminophenyl)furan". This gives me a starting point to analyze the potential impact of structural variations.
Targeting Synthesis Papers
My previous approach of looking for data on similar compounds only provided context. Now, I'm focusing on synthesis papers for the target molecule. Finding the actual spectra (NMR, IR, MS) for "this compound" is my immediate goal. Initial results were broad, so I'm doing targeted searches focusing on papers detailing its synthesis. The compound's novelty might make a complete dataset elusive.
Deepening Search Strategy
My efforts continue; while broader searches yielded contextual data, the specific spectroscopic fingerprints for the target remain elusive. Focused queries are now honed on synthesis protocols for "this compound". The compound's novelty might complicate retrieval; a complete dataset isn't guaranteed. Synthesis papers are my priority for finding the needed characterization details.
Navigating the Physicochemical Landscape of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(3-aminophenyl)furan-2-carboxylate is a furan derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4][5] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application, from early-stage research to formulation development. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on the known properties of similar furan derivatives. It further outlines detailed experimental protocols for rigorously determining these critical parameters. The guide is intended to be a valuable resource for researchers, enabling them to anticipate challenges and design robust experimental plans.
Predicted Physicochemical Properties
Predicted Solubility Profile
Furan itself is relatively weakly soluble in water but dissolves in most organic solvents.[1] Derivatives, such as 5-phenyl-furan-2-carboxylic acids, have been noted for their limited solubility in both organic and aqueous solvents, which can hinder activities like crystallization. The presence of both a polar amine group and a relatively non-polar phenyl-furan scaffold in this compound suggests a moderate to low solubility in a range of common solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Low | The hydrophobic phenyl-furan core is expected to dominate, leading to poor aqueous solubility. The amine group may provide slight solubility in acidic pH. |
| Polar Protic | Low to Moderate | Solvents like methanol and ethanol may offer some solubility due to potential hydrogen bonding with the amine and ester groups. |
| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile are likely to be the most effective due to their ability to solvate both the polar and non-polar regions of the molecule. |
| Non-Polar | Low | Solvents like hexane and toluene are unlikely to be effective solvents. |
Predicted Stability Profile
The stability of furan derivatives can be influenced by substituents on the furan ring.[4] The aminophenyl group in this compound introduces a potential site for oxidative degradation. Furthermore, the ester functionality may be susceptible to hydrolysis under acidic or basic conditions. Some amine derivatives of furan carboxylates have been observed to be unstable, undergoing color changes upon storage.[6][7]
Table 2: Potential Stability Liabilities of this compound
| Condition | Potential for Degradation | Likely Degradation Pathway |
| Acidic pH | Moderate | Hydrolysis of the methyl ester to the corresponding carboxylic acid. The furan ring itself can be sensitive to strong acids, potentially leading to polymerization.[1] |
| Alkaline pH | Moderate to High | Saponification (base-catalyzed hydrolysis) of the methyl ester. |
| Oxidation | High | The aminophenyl group is susceptible to oxidation, which could lead to colored degradation products. |
| Photostability | Moderate | Aromatic systems can be susceptible to photodegradation. The extent will depend on the absorption spectrum of the molecule. |
| Thermal Stress | Low to Moderate | The compound is a solid with a predicted melting point, suggesting reasonable thermal stability under typical storage conditions. |
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
A common and reliable method for solubility determination is the shake-flask method.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, water, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Detailed Methodologies:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a suitable solvent and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Analyze aliquots at specified time points.
-
-
Photostability:
-
Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze the exposed and control samples.
-
-
Thermal Stability:
-
Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at specified time points.
-
Analytical Method for Stability Studies:
A stability-indicating analytical method, typically a reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS/MS), is crucial.[8] This allows for the separation of the parent compound from its degradation products and the identification and characterization of these degradants.[8]
Data Presentation
The quantitative data generated from these studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 3: Example Data Table for Solubility Results
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Analytical Method |
| 0.1 N HCl | 25 | Experimental Data | HPLC-UV |
| Phosphate Buffer pH 7.4 | 25 | Experimental Data | HPLC-UV |
| Water | 25 | Experimental Data | HPLC-UV |
| Ethanol | 25 | Experimental Data | HPLC-UV |
| DMSO | 25 | Experimental Data | HPLC-UV |
Table 4: Example Data Table for Forced Degradation Study Summary
| Stress Condition | Duration | % Parent Remaining | No. of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C | 24h | Experimental Data | Experimental Data | Experimental Data |
| 0.1 N NaOH, 60°C | 24h | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24h | Experimental Data | Experimental Data | Experimental Data |
| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data | Experimental Data |
| Thermal (80°C, solid) | 7 days | Experimental Data | Experimental Data | Experimental Data |
Conclusion
While direct data for this compound is sparse, a systematic approach based on the known behavior of related furan derivatives can guide its development. The experimental protocols outlined in this guide provide a robust framework for determining its definitive solubility and stability profiles. This essential data will empower researchers to make informed decisions regarding formulation, handling, and storage, ultimately accelerating the path from discovery to application.
References
- 1. ijabbr.com [ijabbr.com]
- 2. jocpr.com [jocpr.com]
- 3. biojournals.us [biojournals.us]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 5-Phenylfuran-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 5-phenylfuran-2-carboxylic acid represent a burgeoning class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of these molecules. Initially explored in the broader context of furan chemistry, these derivatives have gained prominence as potent inhibitors of crucial enzymes implicated in infectious diseases, most notably as antitubercular agents targeting salicylate synthase (MbtI) in Mycobacterium tuberculosis. This document details the key synthetic methodologies, including the widely employed Suzuki coupling, presents quantitative biological activity data, and elucidates the mechanism of action through relevant signaling pathways. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers in this dynamic field.
Introduction and Historical Context
Synthesis of 5-Phenylfuran-2-Carboxylic Acid Derivatives
The construction of the 5-phenylfuran-2-carboxylic acid scaffold is most commonly achieved through a two-step process: a palladium-catalyzed cross-coupling reaction to form the C-C bond between the furan ring and the phenyl group, followed by the hydrolysis of an ester to yield the final carboxylic acid.
Key Synthetic Reactions
2.1.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of the methyl or ethyl esters of 5-phenylfuran-2-carboxylic acid. This reaction typically involves the coupling of a methyl 5-halofuran-2-carboxylate (commonly the bromo derivative) with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.[2]
2.1.2. Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol, followed by acidification.[2]
Experimental Protocols
2.2.1. General Procedure for the Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Suzuki Coupling)
To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) and (4-nitrophenyl)boronic acid (1.2-1.5 eq) in a suitable solvent such as 1,4-dioxane, is added a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 5 mol%). An aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (2.0 eq), is then introduced. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 90 °C) overnight. After cooling, the mixture is filtered, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[2]
2.2.2. General Procedure for the Hydrolysis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate
The methyl ester (1.0 eq) is dissolved in a mixture of methanol and water. A solution of sodium hydroxide (NaOH) (e.g., 3.0 eq) is added, and the mixture is heated to reflux for several hours. Upon completion of the reaction, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with an acid, such as 1 M hydrochloric acid (HCl), to a pH of 3-4, leading to the precipitation of the carboxylic acid. The product is then collected by filtration or extracted with an organic solvent, dried, and concentrated to afford the 5-phenylfuran-2-carboxylic acid derivative.[2]
Mechanism of Action and Biological Targets
A primary and well-studied mechanism of action for 5-phenylfuran-2-carboxylic acid derivatives is the inhibition of salicylate synthase (MbtI), a key enzyme in the siderophore biosynthesis pathway of Mycobacterium tuberculosis.
Inhibition of MbtI and Siderophore Biosynthesis
Mycobacterium tuberculosis requires iron for its survival and virulence. To acquire iron from the host, it synthesizes and secretes iron-chelating molecules called siderophores, with mycobactin being a key example. The biosynthesis of mycobactin is initiated by the enzyme MbtI, which converts chorismate to salicylate.[3][4] By inhibiting MbtI, 5-phenylfuran-2-carboxylic acid derivatives block the production of salicylate, thereby preventing the synthesis of mycobactins and effectively starving the bacteria of iron.[2] This targeted approach is promising as MbtI is absent in humans, suggesting a potential for selective toxicity.
Signaling Pathway
The following diagram illustrates the role of MbtI in the mycobactin biosynthesis pathway and the inhibitory action of 5-phenylfuran-2-carboxylic acid derivatives.
Quantitative Biological Data
The antimycobacterial activity of 5-phenylfuran-2-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the MbtI enzyme and their minimum inhibitory concentration (MIC) against M. tuberculosis.
| Compound ID | Phenyl Substituent | MbtI IC₅₀ (µM) | M. tuberculosis MIC (µM) | Reference |
| I | 3-cyano | - | - | [5] |
| II | 3-carboxy | 35.2 ± 2.6 | - | [5] |
| JSF-4088 | N-benzyl-5-nitro (carboxamide) | - | 0.019 | [6] |
| 4r | N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | - | 0.22 | [7] |
Note: This table presents a selection of available data. Further research will undoubtedly expand this dataset.
Experimental Workflows
The discovery and development of novel 5-phenylfuran-2-carboxylic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.
Pharmacokinetics and Drug Development Potential
The development of 5-phenylfuran-2-carboxylic acid derivatives as viable drug candidates necessitates a thorough evaluation of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The furan ring, while contributing to the biological activity, can also influence the metabolic stability and overall pharmacokinetic profile of a compound.[8] For instance, some nitrofuran derivatives have shown significant improvements in mouse liver microsomal stability and pharmacokinetic profiles with structural modifications.[6] The presence of a carboxylic acid moiety can impact solubility and permeability.[9] In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are often employed in the early stages of discovery to assess the drug-likeness and potential pharmacokinetic properties of novel derivatives.[10][11]
Conclusion and Future Directions
5-Phenylfuran-2-carboxylic acid derivatives have firmly established themselves as a versatile and promising scaffold in medicinal chemistry, particularly in the development of novel antitubercular agents. The well-defined synthetic routes, coupled with a clear mechanism of action targeting a validated bacterial enzyme, provide a strong foundation for further drug discovery efforts. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds through systematic structure-activity relationship (SAR) studies. The exploration of this scaffold for other therapeutic targets also remains a viable and exciting avenue for investigation. The continued application of modern drug discovery tools and techniques holds great promise for translating the potential of 5-phenylfuran-2-carboxylic acid derivatives into clinically effective therapeutics.
References
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of MbtI from Mycobacterium tuberculosis, the first enzyme in the biosynthesis of the siderophore mycobactin, reveals it to be a salicylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted 5-Phenylfuran-2-Carboxylates
A case study on Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of detailed experimental and structural data in the public domain for "Methyl 5-(3-aminophenyl)furan-2-carboxylate," this guide provides a comprehensive analysis of a closely related analogue, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . This compound serves as an illustrative example for the characterization and conformational analysis of the 5-phenylfuran-2-carboxylate scaffold. The methodologies and data presented herein are based on published scientific literature and are intended to provide a framework for the investigation of similar molecules.
Introduction
The furan ring is a prevalent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities.[1][2] The 5-phenylfuran-2-carboxylate scaffold, in particular, has garnered interest as a promising framework for the development of novel therapeutic agents. Understanding the precise molecular structure and conformational preferences of these compounds is paramount for elucidating their structure-activity relationships (SAR) and for the rational design of new drug candidates. This technical guide presents a detailed overview of the synthesis, molecular structure, and conformational analysis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a representative of this class of compounds.
Molecular Structure and Physicochemical Properties
The fundamental properties of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₈FNO₅ |
| Molecular Weight | 265.19 g/mol |
| CAS Number | Not available |
| Appearance | Orange, prismatic crystals[3] |
| Melting Point | 196.3 °C[4] |
Synthesis and Characterization
The synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate can be achieved through a multi-step process, as detailed in the experimental protocol below.
Experimental Protocol: Synthesis
A detailed, step-by-step synthesis procedure is provided to facilitate the replication of this process.
Diagram 1: Synthesis Workflow
Experimental Details:
-
Diazotization of 2-Fluoro-4-nitroaniline: 2-Fluoro-4-nitroaniline (500 mg, 3.2 mmol) is dissolved in 5 mL of 6 M hydrochloric acid. The solution is cooled to 0°C in an ice bath. An aqueous solution of sodium nitrite (83 mg, 1.2 mmol) is then added dropwise, ensuring the temperature is maintained between 0 and 5°C to form the corresponding diazonium salt.[4]
-
Coupling Reaction: A solution of methyl furan-2-carboxylate (378 mg, 3.0 mmol) and copper(II) chloride (29 mg, 0.214 mmol) in 1.88 mL of acetone is prepared. The freshly prepared diazonium salt solution is added dropwise to this mixture with continuous stirring. The reaction temperature is maintained between 20 and 30°C.[4]
-
Work-up and Purification: The resulting mixture is subjected to an appropriate work-up procedure, likely involving extraction and washing, followed by purification using techniques such as column chromatography to yield the final product.[4]
Spectroscopic and Crystallographic Data
The structural confirmation and detailed conformational analysis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate are derived from various analytical techniques. The key quantitative data are summarized below.
Table 1: ¹H-NMR Spectroscopic Data (300 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.24–8.08 | m | 2H | Aromatic protons |
| 8.08–7.99 | m | 1H | Aromatic proton |
| 7.31 | d (J = 3.7 Hz) | 1H | Furan proton |
| 7.14 | t (J = 3.7 Hz) | 1H | Furan proton |
| 3.95 | s | 3H | Methyl protons |
Table 2: ¹³C-NMR Spectroscopic Data (75 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) | Assignment |
| 158.72 | C5 (furan) |
| 158.25 | C-F (phenyl) |
| 149.11 | C4 (furan) |
| 147.62 | C-NO₂ (phenyl) |
| 144.99 | C1 (ester carbonyl) |
| 127.24 | Phenyl C-H |
| 123.72 | Phenyl C-H |
| 119.93 | C2 (furan) |
| 119.86 | Phenyl C-H |
| 114.89 | C3 (furan) |
| 112.15 | Phenyl C-H |
| 52.23 | Methyl carbon |
Table 3: Selected Crystallographic Data and Torsion Angles [4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Furan-Phenyl) | 3.3(1)° |
| Torsion Angle (C2-C1-C5-O3) | 0.2(2)° |
| Torsion Angle (C3-C4-C7-C8) | 1.8(3)° |
| Torsion Angle (C9-C10-N1-O4) | 2.9(2)° |
Molecular Conformation
The three-dimensional arrangement of atoms in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate has been elucidated by single-crystal X-ray diffraction.[4]
The molecule is nearly planar, with a very small dihedral angle of 3.3(1)° between the planes of the furan and phenyl rings. This planarity is indicative of an extended π-conjugated system across the two rings. The ester group is also nearly coplanar with the furan ring, as evidenced by the small torsion angle of 0.2(2)° for C2-C1-C5-O3.[4]
The crystal packing is primarily governed by van der Waals forces and π-π stacking interactions between the aromatic rings of adjacent molecules.[4] The centroid-centroid distance between stacked phenyl rings is 3.82(4) Å, and between stacked furan and phenyl rings is 3.72(1) Å.[4]
Diagram 2: Conformational Logic
Conclusion
This technical guide has provided a detailed examination of the molecular structure and conformation of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate as a case study for the broader class of 5-phenylfuran-2-carboxylate derivatives. The synthesis is achievable through standard organic chemistry reactions, and its structure can be unequivocally determined using a combination of spectroscopic and crystallographic techniques. The near-planar conformation of the molecule, stabilized by an extended π-system, is a key structural feature. The data and protocols presented here offer a valuable resource for researchers engaged in the design and development of novel furan-based compounds for therapeutic applications. Further studies, including computational modeling and biological assays, are warranted to fully explore the potential of this chemical scaffold.
References
An In-depth Technical Guide to the Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a valuable starting material in the development of novel therapeutics. This document details two primary synthetic pathways, provides in-depth experimental protocols, and explores the biological significance of the aminophenyl-furan scaffold, particularly its role as an inhibitor of tubulin polymerization.
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, demonstrating potential as anticancer, antibacterial, and anti-inflammatory agents. This guide outlines two efficient and reliable methods for its synthesis: a Palladium-Catalyzed Suzuki-Miyaura Coupling and a Meerwein Arylation followed by nitro group reduction. Both methods offer distinct advantages and can be selected based on the availability of starting materials and desired scale of production. Furthermore, this document delves into the mechanism of action of related furan derivatives, highlighting their interaction with the tubulin protein and the PI3K/Akt signaling pathway, crucial targets in cancer therapy.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.
Route 1: Suzuki-Miyaura Coupling
This approach involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide. For the synthesis of the target molecule, two variations are presented:
-
Pathway 1A: Coupling of Methyl 5-bromofuran-2-carboxylate with (3-aminophenyl)boronic acid.
-
Pathway 1B: Coupling of 3-bromoaniline with Methyl 5-(boronic acid)furan-2-carboxylate.
Route 2: Meerwein Arylation and Subsequent Reduction
This two-step sequence begins with the formation of a carbon-carbon bond between a diazonium salt and an activated alkene (the furan ring), followed by the reduction of a nitro group to the desired amine.
-
Step 1: Meerwein arylation of 3-nitroaniline with methyl 2-furoate to yield Methyl 5-(3-nitrophenyl)furan-2-carboxylate.
-
Step 2: Reduction of the nitro intermediate to this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters (Analogous Reaction)
| Parameter | Value | Reference |
| Furan Substrate | Methyl 5-bromofuran-2-carboxylate | [1] |
| Boronic Acid | (4-nitrophenyl)boronic acid (as an analog) | [1] |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | [1] |
| Base | 2 M Sodium Carbonate | [1] |
| Solvent | 1,4-Dioxane | [1] |
| Temperature | 90 °C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 20% (for the nitro-analog) | [1] |
Table 2: Meerwein Arylation Reaction Parameters
| Parameter | Value | Reference |
| Aniline Substrate | 2-Fluoro-4-nitroaniline (as an analog) | [2] |
| Furan Substrate | Methyl 2-furoate | [2] |
| Diazotization Reagent | Sodium Nitrite, 6 M HCl | [2] |
| Catalyst | Copper(II) Chloride | [2] |
| Solvent | Acetone/Water | [2] |
| Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 14% (for the fluoro-nitro-analog) | [2] |
Table 3: Nitro Group Reduction Parameters (General Methods)
| Method | Reagents | Solvent | Temperature | Reference |
| Catalytic Hydrogenation | H₂, Pd/C or Ni-Ga | Ethanol or Methanol | Room Temperature | [3] |
| Chemical Reduction | SnCl₂, HCl | Ethanol or Ethyl Acetate | Reflux | General organic chemistry knowledge |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling (Adapted from a similar synthesis[1])
Synthesis of this compound
-
To a dried reaction flask under a nitrogen atmosphere, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
To this mixture, add a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
The filtrate is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Meerwein Arylation and Reduction (Adapted from a similar synthesis[2])
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Dissolve 3-nitroaniline (1.0 eq) in 6 M hydrochloric acid and cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, dissolve methyl 2-furoate (1.0 eq) and copper(II) chloride (0.07 eq) in a mixture of acetone and water.
-
Add the freshly prepared diazonium salt solution dropwise to the furan solution with vigorous stirring, maintaining the temperature between 20-30 °C.
-
After the addition is complete, continue stirring for 3 hours at room temperature.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by flash column chromatography to yield Methyl 5-(3-nitrophenyl)furan-2-carboxylate.[2]
Step 2: Synthesis of this compound (General Procedure)
-
To a solution of Methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq) and concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude amine is purified by column chromatography.
Mandatory Visualizations
Caption: Synthetic Routes to the Target Molecule.
Caption: Proposed Mechanism of Anticancer Activity.
Biological Context and Mechanism of Action
Furan-containing compounds are recognized for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] The aminophenyl-furan scaffold, in particular, has emerged as a promising pharmacophore in the development of novel anticancer agents.
Recent studies have shown that certain furan derivatives act as potent inhibitors of tubulin polymerization.[1][4][7] Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and play a crucial role in cell division. By binding to the colchicine site on β-tubulin, these furan-based inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][5]
Furthermore, some furan derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. One such pathway is the PI3K/Akt signaling cascade. The PI3K/Akt pathway is frequently hyperactivated in many types of cancer and plays a central role in promoting cell growth, survival, and resistance to apoptosis. Evidence suggests that certain tubulin inhibitors can also disrupt the PI3K/Akt signaling pathway, further contributing to their anticancer efficacy.[8][9] The inhibition of this pathway, in conjunction with the disruption of microtubule dynamics, represents a powerful dual mechanism of action for these furan-based compounds.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel drug candidates. The synthetic routes detailed in this guide, utilizing either Suzuki-Miyaura coupling or Meerwein arylation followed by reduction, provide reliable methods for its preparation. The significant biological activity of the aminophenyl-furan scaffold, particularly as a tubulin polymerization inhibitor with effects on the PI3K/Akt signaling pathway, underscores its importance for future research and development in oncology. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-(3-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a furan derivative with potential applications in medicinal chemistry. Due to the limited specific literature on this exact compound, this guide also includes relevant data and methodologies from closely related aminophenyl furan derivatives and establishes a plausible synthetic pathway based on established chemical transformations.
Chemical Properties
| Property | Value | Source |
| CAS Number | 54023-06-2 | [Commercial] |
| Molecular Formula | C₁₂H₁₁NO₃ | [Calculated] |
| Molecular Weight | 217.22 g/mol | [Calculated] |
| Appearance | Solid (predicted) | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | - |
Synthesis
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols:
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate via Suzuki-Miyaura Coupling
This procedure is adapted from established protocols for the synthesis of 5-aryl-furan-2-carboxylates.[1]
-
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(3-Nitrophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane (dry)
-
Nitrogen gas (inert atmosphere)
-
Celite
-
-
Procedure:
-
To a round-bottom flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.
-
Add dry 1,4-dioxane to dissolve the solids.
-
Add 2 M aqueous sodium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
The filtrate is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Reduction of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
The reduction of the aromatic nitro group to an amine in the presence of an ester can be achieved using several methods. Catalytic hydrogenation is a clean and effective method.[2][3]
-
Materials:
-
Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by recrystallization or column chromatography.
-
An alternative method for the nitro group reduction that is tolerant of many functional groups is the use of tin(II) chloride.[4][5]
-
Materials:
-
Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
-
Procedure:
-
Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired amine.
-
Biological Activity
While there is no specific biological data available for this compound in the public domain, furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7][8]
For comparative purposes, the biological activity of a structurally related compound, Methyl-5-(hydroxymethyl)-2-furan carboxylate , and its derivatives have been reported.
Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan carboxylate and its Amine Derivative
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | >100 |
| HepG2 | >100 | |
| Vero | >100 | |
| Amine Derivative* | HeLa | 62.37 |
| HepG2 | >100 | |
| Vero | >100 |
* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]
Table 2: Antibacterial Activity (MIC) of an Amine Derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | >250 |
| Bacillus cereus | >250 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 250 |
* (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[9]
These data suggest that derivatization of the furan scaffold can lead to significant biological activity. The aminophenyl moiety in the title compound provides a key site for further chemical modification to explore its therapeutic potential.
Experimental Protocols for Biological Assays:
The following are generalized protocols adapted from studies on related furan derivatives.[9]
MTT Assay for Cytotoxicity
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterial strain.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
General Biological Screening Workflow:
Caption: A generalized workflow for the biological evaluation of a novel compound.
Future Directions
The scaffold of this compound presents a valuable starting point for the development of novel therapeutic agents. The primary amine group on the phenyl ring is particularly amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Future research could focus on:
-
Acylation and Sulfonylation: Reaction of the amine with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to generate a library of amide and sulfonamide derivatives.
-
Alkylation: Introduction of alkyl groups to the amine to modulate its basicity and lipophilicity.
-
Diazotization: Conversion of the amine to a diazonium salt, which can then be used to introduce a wide range of other functional groups.
By systematically modifying the structure and evaluating the biological activity of the resulting analogues, it may be possible to identify novel furan-based compounds with potent and selective therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a key intermediate in the development of novel therapeutics. The synthesis is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] Furan-containing compounds are significant scaffolds in drug discovery, exhibiting a wide range of biological activities.[1][3] This protocol outlines the palladium-catalyzed coupling of an appropriate furan-based precursor with a substituted phenylboronic acid. Additionally, a two-step alternative involving the coupling of a nitro-substituted phenylboronic acid followed by reduction is presented. These methodologies provide a reliable pathway for accessing this and structurally related compounds for further investigation in drug discovery programs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives have established it as an indispensable tool in pharmaceutical research and development.[1] The target molecule, this compound, possesses a furan-biaryl motif, a privileged structure in medicinal chemistry known to interact with various biological targets. This document details a reliable synthetic approach to this compound, providing researchers with the necessary protocols to generate material for biological screening and lead optimization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., Methyl 5-bromofuran-2-carboxylate) to form a palladium(II) species.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., (3-aminophenyl)boronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex eliminates the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Synthetic Pathways
Two primary pathways for the synthesis of this compound are presented below.
Caption: Synthetic routes to the target compound.
Experimental Protocols
Protocol 1: Direct Suzuki-Miyaura Coupling
This protocol describes the direct coupling of Methyl 5-bromofuran-2-carboxylate with (3-aminophenyl)boronic acid.
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(3-Aminophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane).
Protocol 2: Two-Step Synthesis via Nitro-Intermediate
This protocol involves an initial Suzuki coupling to form the nitro-intermediate, followed by reduction to the desired amine. This pathway is often preferred if the free amine in the boronic acid leads to side reactions or catalyst deactivation.
Step 2a: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(3-Nitrophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Combine Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a reaction vessel.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water).
-
Degas the solution with an inert gas.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Heat the mixture to reflux (around 80-100 °C) and stir for 4-6 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., cyclohexane-EtOAc) to yield the nitro-intermediate as a solid.[5]
Step 2b: Reduction of the Nitro Group
Materials:
-
Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol and Water or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Iron powder):
-
Suspend Methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
If necessary, purify further by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling step, based on similar reactions reported in the literature.
| Parameter | Protocol 1 (Direct Coupling) | Protocol 2a (Nitro-Intermediate) |
| Starting Furan | Methyl 5-bromofuran-2-carboxylate | Methyl 5-bromofuran-2-carboxylate |
| Boronic Acid | (3-Aminophenyl)boronic acid | (3-Nitrophenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ |
| Base | K₂CO₃ | Na₂CO₃ |
| Solvent | Dioxane/Water | Toluene/Ethanol/Water |
| Temperature | 80-90 °C | 80-100 °C |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 65-85% | 70-90% |
| Purity (Post-Chromo.) | >95% | >95% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow.
Application in Drug Discovery
Compounds like this compound are valuable starting points in drug discovery. They can be further functionalized to generate libraries of analogues for screening against various biological targets.
Caption: Role in a drug discovery pipeline.
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity. Expected data includes:
-
¹H NMR: Resonances corresponding to the furan protons, the protons of the phenyl ring, the amine protons, and the methyl ester protons.
-
¹³C NMR: Signals for all unique carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the molecule.
For example, in the ¹H-NMR spectrum of the related compound Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, distinct doublets are observed for the furan protons, and multiplets for the substituted phenyl ring, along with a singlet for the methyl ester protons.[6] Similar patterns, with shifts corresponding to the 3-amino substitution, would be expected for the title compound.
Safety Precautions
-
Palladium catalysts and organoboron compounds should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under an inert atmosphere require proper handling of gas cylinders and sealed reaction vessels.
-
A thorough risk assessment should be conducted before starting any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. scispace.com [scispace.com]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 5-(3-aminophenyl)furan-2-carboxylate as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(3-aminophenyl)furan-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The furan scaffold is a core component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] This intermediate, featuring a reactive primary amine and an ester group, offers multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery screening. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, alongside its potential application in the development of targeted therapies.
Introduction
The furan ring system is a key structural motif in a multitude of natural products and synthetic pharmaceuticals.[2] Its unique electronic and steric properties can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[1] The title compound, this compound, combines the furan core with an arylamine, a common pharmacophore. The strategic placement of the amino group on the phenyl ring allows for the exploration of chemical space through various coupling reactions, leading to the generation of novel chemical entities with potential therapeutic value.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-nitroaniline. The first step is a Meerwein arylation to form the 5-arylfuran-2-carboxylate core, followed by the reduction of the nitro group to the desired primary amine.
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
This step utilizes a diazotization reaction of 3-nitroaniline followed by a copper-catalyzed arylation of methyl furan-2-carboxylate.[3]
Experimental Protocol:
-
Dissolve 3-nitroaniline (10 mmol) in a mixture of 6 M hydrochloric acid (20 mL) and water (10 mL) with heating.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve methyl furan-2-carboxylate (12 mmol) and copper(II) chloride (1 mmol) in acetone (50 mL).
-
Add the cold diazonium salt solution dropwise to the acetone solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-(3-nitrophenyl)furan-2-carboxylate.
Step 2: Synthesis of this compound
The nitro group of the intermediate is reduced to an amine using a standard catalytic hydrogenation.
Experimental Protocol:
-
Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate (5 mmol) in methanol (50 mL).
-
Add 10% Palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Application in Drug Discovery: Library Synthesis
The primary amine of this compound serves as a key functional handle for library generation. A common approach is amide coupling with a diverse set of carboxylic acids to produce a library of N-acylated derivatives.
General Protocol for Amide Coupling:
-
To a solution of this compound (1 mmol) and a selected carboxylic acid (1.1 mmol) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 mmol) or EDC/HOBt (1.2 mmol each).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Purify the resulting amide derivative using column chromatography or preparative HPLC.
This parallel synthesis approach allows for the rapid generation of a large number of distinct compounds for biological screening.
Hypothetical Application: Targeting METAP2 in Esophageal Cancer
Derivatives of furan-containing heterocycles have shown potential as inhibitors of Methionine Aminopeptidase 2 (METAP2), a key enzyme in angiogenesis and a target in cancer therapy.[4] The following is a hypothetical example of how derivatives of this compound could be evaluated for this activity.
Quantitative Data: In Vitro Cytotoxicity of a Hypothetical Library
The following table represents hypothetical data for a series of amide derivatives of this compound tested against an esophageal cancer cell line (e.g., KYSE-30).
| Compound ID | R-Group (from R-COOH) | Yield (%) | Purity (%) | IC50 (µM) vs. KYSE-30 |
| M5AF-H | H | - | >95 | >100 |
| M5AF-01 | Phenyl | 85 | >98 | 15.2 |
| M5AF-02 | 4-Chlorophenyl | 82 | >99 | 5.8 |
| M5AF-03 | 4-Methoxyphenyl | 88 | >98 | 22.5 |
| M5AF-04 | Cyclohexyl | 75 | >97 | 45.1 |
| M5AF-05 | Thiophen-2-yl | 79 | >98 | 9.3 |
This data is for illustrative purposes only.
Visualizations
Synthetic Pathway
Caption: Synthesis of the target intermediate.
Drug Discovery Workflow
Caption: Drug discovery workflow using the intermediate.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the METAP2 pathway.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Item - Novel synthetic routes to furan fatty acids and their analogues - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]
Application Notes and Protocols: Methyl 5-(3-aminophenyl)furan-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(3-aminophenyl)furan-2-carboxylate is a heterocyclic organic compound featuring a central furan ring, a versatile scaffold in medicinal chemistry. The furan nucleus is a known pharmacophore present in numerous natural products and synthetic drugs, recognized for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of an aminophenyl group at the 5-position of the furan ring offers a key site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The amino group can serve as a handle for amide bond formation, sulfonylation, or diazotization, leading to a wide array of derivatives with potentially enhanced biological profiles. This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.
Data Presentation
The following table summarizes representative biological activity data for structurally related 5-arylfuran derivatives, illustrating the potential therapeutic applications of this class of compounds.
Table 1: Representative Biological Activities of 5-Aryl Furan Derivatives
| Compound/Derivative Class | Biological Activity | Assay Type | Model | IC₅₀ / MIC (µM) | Reference |
| Bis-2(5H)-furanone derivatives | Anticancer | MTT Assay | C6 glioma cells | 12.1 | [4] |
| Furan-pyridinone derivatives | Anticancer | MTT Assay | KYSE70 esophageal cancer cells | ~2.9 (converted from 0.655 µg/mL) | [5] |
| 5-phenyl-2-furan derivatives with 1,3-thiazole | Antibacterial (β-glucuronidase inhibitor) | Enzyme Inhibition Assay | Escherichia coli β-glucuronidase | 0.14 (Kᵢ) | [6] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Anticancer | MTT Assay | HeLa cervical cancer cells | ~165 (converted from 62.37 µg/mL) | [1] |
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Antifungal | Broth Microdilution | Aspergillus fumigatus | ~3.9 (converted from 1.34 µg/mL) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a plausible method for the synthesis of the title compound based on the well-established Suzuki-Miyaura cross-coupling reaction.[8][9]
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details the procedure for assessing the cytotoxic activity of this compound against a cancer cell line.[10][11][12]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the antibacterial activity of this compound.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each row and perform serial twofold dilutions by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Potential anti-inflammatory mechanism via MAPK pathway inhibition.[15][16]
References
- 1. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 5-(3-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrimidine, pyridazine, and 1,2,3-triazole heterocycles utilizing Methyl 5-(3-aminophenyl)furan-2-carboxylate as a versatile starting material. The furan moiety is a prevalent scaffold in many biologically active compounds, and its incorporation into these privileged heterocyclic systems offers a promising avenue for the discovery of new therapeutic agents.[1][2][3][4] The protocols outlined below are based on established synthetic methodologies for heterocycle formation from aromatic amines.
Introduction
This compound is a readily accessible building block containing a nucleophilic amino group ortho to a position on the phenyl ring, making it an ideal precursor for a variety of cyclization reactions. The resulting furan-containing heterocycles are of significant interest in medicinal chemistry due to their potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]
I. Synthesis of Furan-Containing Pyrimidines
The synthesis of the pyrimidine ring can be achieved through the condensation of an aniline derivative with a 1,3-dicarbonyl compound, a classic and reliable method for pyrimidine formation.[22][23][26][27][28][29] This proposed protocol adapts this strategy for the synthesis of a novel furan-pyrimidine hybrid.
Proposed Synthetic Workflow: Furan-Pyrimidine Synthesis
Caption: Proposed synthesis of a furan-pyrimidine derivative.
Experimental Protocol: Synthesis of Methyl 5-(3-(4,6-dimethylpyrimidin-2-yl)phenyl)furan-2-carboxylate
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), acetylacetone (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Add a sufficient volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
| Parameter | Proposed Value |
| Typical Yield | 60-80% |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
II. Synthesis of Furan-Containing Pyridazines
The construction of a pyridazine ring often involves the reaction of a hydrazine with a 1,4-dicarbonyl compound.[30][31][32] To synthesize a furan-pyridazine from the starting material, a multi-step sequence is proposed, beginning with the conversion of the amino group to a hydrazine, followed by cyclization with a suitable dicarbonyl species.
Proposed Synthetic Workflow: Furan-Pyridazine Synthesis
Caption: Proposed multi-step synthesis of a furan-pyridazine.
Experimental Protocol: Synthesis of Methyl 5-(3-(3,6-dimethylpyridazin-4-yl)phenyl)furan-2-carboxylate
Step 1: Diazotization and Reduction to Hydrazine
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O (3.0 eq.) in concentrated HCl.
-
Slowly add the diazonium salt solution to the SnCl₂ solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Basify the reaction mixture with 10% aqueous NaOH solution until a precipitate forms.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude hydrazine derivative.
Step 2: Cyclization with 1,4-Dicarbonyl Compound
Materials:
-
Crude hydrazine derivative from Step 1
-
2,5-Hexanedione
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude hydrazine derivative (1.0 eq.) in ethanol.
-
Add 2,5-hexanedione (1.1 eq.) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
| Parameter | Proposed Value |
| Overall Yield | 40-60% (over two steps) |
| Reaction Time | 6-9 hours (total) |
| Purification | Column Chromatography |
III. Synthesis of Furan-Containing 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles from an aromatic amine can be efficiently achieved via a diazotization-azidation sequence followed by a cycloaddition reaction. This proposed protocol outlines a reliable pathway to a novel furan-triazole compound.
Proposed Synthetic Workflow: Furan-Triazole Synthesis
Caption: Proposed multi-step synthesis of a furan-triazole.
Experimental Protocol: Synthesis of Methyl 5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)furan-2-carboxylate
Step 1: Diazotization and Azidation
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium azide (NaN₃)
-
Sodium acetate
-
Diethyl ether
Procedure:
-
Prepare the diazonium salt solution from this compound as described in the pyridazine synthesis (Step 1, procedures 1-3).
-
In a separate flask, dissolve sodium azide (1.5 eq.) and sodium acetate in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Carefully concentrate the solution under reduced pressure to obtain the crude azide derivative. Caution: Organic azides can be explosive and should be handled with care.
Step 2: [3+2] Cycloaddition
Materials:
-
Crude azide derivative from Step 1
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude azide derivative (1.0 eq.) in THF.
-
Add phenylacetylene (1.2 eq.), CuI (0.1 eq.), and DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired triazole.
| Parameter | Proposed Value |
| Overall Yield | 50-70% (over two steps) |
| Reaction Time | 12-18 hours (total) |
| Purification | Column Chromatography |
Biological Relevance and Potential Applications
The synthesized furan-containing heterocycles are of great interest for drug discovery programs. Furan-triazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][6][7][8][10][13] Pyrimidine and its fused analogues are core structures in many anticancer, antiviral, and anti-inflammatory agents.[9][12][21][22][23][29] Pyridazine-containing compounds have also been investigated for their potential as anticancer agents.[16][17][19][20][31][33] The novel compounds synthesized using these protocols could be screened for a variety of biological activities to identify new lead compounds for drug development.
| Heterocyclic Core | Potential Biological Activities |
| Pyrimidine | Anticancer, Antiviral, Anti-inflammatory, Antifungal, Antioxidant[9][12][21][22][23][29] |
| Pyridazine | Anticancer, Antibacterial, Antifungal[16][17][19][20][31][33] |
| 1,2,3-Triazole | Antimicrobial, Antifungal, Anticancer[5][6][7][8][10][13] |
Disclaimer: These protocols are proposed synthetic routes based on established chemical principles. The reaction conditions and yields are estimates and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. archivepp.com [archivepp.com]
- 6. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Semantic Scholar [semanticscholar.org]
- 13. Biological properties of the compounds formed by the combination of the 1,2,4-triazoles, furans and other functional substitutes | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. iosrjournals.org [iosrjournals.org]
- 25. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pyrimidine synthesis [organic-chemistry.org]
- 29. sphinxsai.com [sphinxsai.com]
- 30. iglobaljournal.com [iglobaljournal.com]
- 31. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 32. Pyridazine synthesis [organic-chemistry.org]
- 33. Synthesis and characterization of fluorinated pyridazines and their biological applications [morressier.com]
Application Notes and Protocols: Methyl 5-(3-aminophenyl)furan-2-carboxylate in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant potential as anticancer agents. Compounds incorporating the furan ring have been shown to possess potent cytotoxic effects against various cancer cell lines. This has led to a growing interest in the synthesis and biological evaluation of novel furan-based compounds. One such compound of interest is Methyl 5-(3-aminophenyl)furan-2-carboxylate, which incorporates a key pharmacophoric aminophenyl group. While direct studies on this specific molecule are emerging, the broader family of 5-arylfuran-2-carboxylates has demonstrated promising anticancer activity.
These application notes provide a summary of the current understanding of the role of furan derivatives in the development of anticancer agents, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.
Synthesis of this compound and Derivatives
A plausible synthetic route for this compound can be adapted from established methods for similar 5-arylfuran-2-carboxylates, such as the Meerwein arylation or Suzuki coupling.
Proposed Synthesis via Meerwein Arylation:
A potential synthesis can be achieved through a Meerwein arylation reaction starting from 3-nitroaniline. The aryldiazonium salt of 3-nitroaniline can be reacted with methyl furan-2-carboxylate in the presence of a copper salt catalyst. The resulting nitro-substituted compound, Methyl 5-(3-nitrophenyl)furan-2-carboxylate, can then be reduced to the target amine, this compound, using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
General Procedure for Suzuki Coupling:
Alternatively, a Suzuki cross-coupling reaction can be employed. This would involve the coupling of methyl 5-bromofuran-2-carboxylate with 3-aminophenylboronic acid in the presence of a palladium catalyst and a base.
Biological Activity of Furan Derivatives
Numerous studies have highlighted the anticancer potential of furan-containing compounds. The biological activity is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [1] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [1] |
| Furan compound with nanomolar activity | NCI-H460 (Lung) | 0.0029 | [1] |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [2] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [2] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivative | HeLa (Cervical) | 62.37 µg/mL | [3] |
Mechanisms of Anticancer Action
The anticancer effects of furan derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle.
Induction of Apoptosis
Several furan-based compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, coupled with a downregulation of the anti-apoptotic protein Bcl-2.[1]
Cell Cycle Arrest
DNA flow cytometry studies have demonstrated that certain furan derivatives can cause cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. For instance, some derivatives have been observed to induce cell cycle arrest at the G2/M phase.[1]
Inhibition of Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some benzo[b]furan derivatives have been found to exert their anticancer effects by inhibiting this pathway.[2]
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: A typical experimental workflow for the synthesis and evaluation of novel furan-based anticancer agents.
Proposed Apoptotic Signaling Pathway
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for "Methyl 5-(3-aminophenyl)furan-2-carboxylate" in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The furan scaffold is a key structural motif in several clinically used drugs and natural products.[2] This document provides detailed application notes and experimental protocols for the investigation of "Methyl 5-(3-aminophenyl)furan-2-carboxylate" as a potential antibacterial agent. Due to the limited availability of specific experimental data for this compound, the provided quantitative data in the tables are illustrative examples based on closely related aminophenyl furan derivatives. These notes are intended to guide researchers in the synthesis, antibacterial screening, and preliminary safety assessment of this and similar furan-based compounds.
Synthesis of this compound
A plausible synthetic route for this compound is the Meerwein arylation reaction. This method involves the reaction of a diazonium salt, derived from an aniline, with an activated alkene, in this case, a furan derivative.[4]
Protocol: Synthesis via Meerwein Arylation
-
Diazotization of 3-aminoaniline:
-
Dissolve 3-aminoaniline (1 equivalent) in a suitable acidic solution (e.g., 6 M HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1 equivalent) in water dropwise, maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation:
-
In a separate flask, dissolve methyl furan-2-carboxylate (1 equivalent) and a catalytic amount of copper(II) chloride (CuCl₂) in a suitable solvent such as acetone or a mixture of acetone and water.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the furan solution.
-
Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, continuing to stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (monitored by TLC), pour the mixture into a large volume of water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Antibacterial Activity Screening
The in vitro antibacterial activity of this compound can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods such as broth microdilution are employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Data Presentation: Illustrative Antibacterial Activity
The following table presents illustrative MIC values for hypothetical aminophenyl furan derivatives against common bacterial strains.
| Compound | Gram-positive Bacteria | Gram-negative Bacteria |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | |
| MIC (µg/mL) | MIC (µg/mL) | |
| This compound (Hypothetical) | 16 | 32 |
| Ampicillin (Reference) | 0.25 | 8 |
| Ciprofloxacin (Reference) | 0.5 | 0.015 |
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a new antibacterial candidate against mammalian cells to ensure its safety. The MTT assay is a common method to assess cell viability.[5]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment with Test Compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Data Presentation: Illustrative Cytotoxicity Data
The following table presents illustrative cytotoxicity data for a hypothetical aminophenyl furan derivative.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound (Hypothetical) | HEK293 (Human Embryonic Kidney) | > 100 |
| Doxorubicin (Reference) | HEK293 | 1.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the development of an antibacterial agent.
Hypothesized Mechanism of Action
While the exact mechanism of action for this compound is yet to be determined, a plausible hypothesis for furan-based antibacterials involves the induction of oxidative stress.
Caption: Hypothesized mechanism of antibacterial action.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. scilit.com [scilit.com]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Esterification of 5-(3-aminophenyl)furan-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(3-aminophenyl)furan-2-carboxylic acid is a versatile bifunctional molecule with applications in medicinal chemistry and materials science. Its structure contains both a carboxylic acid and an aromatic amine, presenting a unique challenge for selective esterification. The nucleophilic nature of the amino group can interfere with the desired esterification of the carboxylic acid, potentially leading to side reactions such as amidation or polymerization, especially under harsh reaction conditions. This document outlines two detailed protocols for the successful esterification of this compound: a direct approach under mild conditions (Protocol A) and a more robust protection-esterification-deprotection sequence (Protocol B).
Key Experimental Protocols
Two primary strategies are presented to achieve the desired ester product. The choice of protocol will depend on the scale of the reaction, the desired purity, and the lability of the alcohol used for esterification.
Protocol A: Direct Steglich Esterification
This method is a one-pot synthesis that utilizes a carbodiimide coupling agent and a nucleophilic catalyst to facilitate ester formation under mild, neutral conditions, minimizing side reactions involving the amino group.[1][2][3][4]
Materials:
-
5-(3-aminophenyl)furan-2-carboxylic acid
-
Alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-(3-aminophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TCM).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Protocol B: Protection-Esterification-Deprotection Strategy
This three-step approach provides a more versatile and often higher-yielding route by temporarily masking the reactive amino group as a carbamate.[5][6][7][8] This allows for a broader range of esterification conditions to be employed, including acid-catalyzed methods like the Fischer-Speier esterification.[9][10][11][12]
Step 1: Protection of the Amino Group
Materials:
-
5-(3-aminophenyl)furan-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Sodium bicarbonate
-
Dioxane, THF, or Acetone
-
Water
Procedure for Boc Protection:
-
Dissolve 5-(3-aminophenyl)furan-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add (Boc)₂O (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected acid.
Step 2: Esterification of the N-Protected Acid (Fischer-Speier Method)
Materials:
-
N-Boc-5-(3-aminophenyl)furan-2-carboxylic acid
-
Alcohol (e.g., methanol, ethanol) in large excess (can be used as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
Procedure:
-
Suspend the N-Boc protected acid (1.0 eq) in the desired alcohol (e.g., 20 eq or as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected ester.
Step 3: Deprotection of the Amino Group
Materials:
-
N-Boc protected ester
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure for Boc Deprotection:
-
Dissolve the N-Boc protected ester (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10-20 eq) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final ester product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Protocol A: Steglich Esterification | Protocol B: Protection-Esterification-Deprotection |
| Starting Material | 5-(3-aminophenyl)furan-2-carboxylic acid | 5-(3-aminophenyl)furan-2-carboxylic acid |
| Key Reagents | DCC/EDC, DMAP | 1. (Boc)₂O, NaHCO₃ 2. H₂SO₄ 3. TFA/HCl |
| Solvent | Anhydrous DCM or THF | 1. Dioxane/H₂O 2. Alcohol 3. DCM |
| Temperature | 0 °C to Room Temperature | 1. Room Temp. 2. Reflux 3. Room Temp. |
| Reaction Time | 12 - 24 hours | Step 1: 12-24h; Step 2: 4-12h; Step 3: 1-4h |
| Number of Steps | 1 | 3 |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Advantages | One-pot procedure, mild conditions | High yields, versatile for various alcohols |
| Key Disadvantages | Byproduct removal, potential for side reactions with sensitive alcohols | Multi-step process, requires protection/deprotection |
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Methyl 5-(3-aminophenyl)furan-2-carboxylate in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 5-(3-aminophenyl)furan-2-carboxylate as a monomer in the synthesis of advanced polymers for material science applications. The unique structure of this molecule, featuring a reactive amine on a phenyl group attached to a furan ring with a methyl ester, offers a versatile platform for creating novel polyamides and polyimides with potentially desirable thermal and mechanical properties.
Application Note 1: Synthesis of Novel Polyamides with Furan and Pendent Ester Functionalities
This compound can serve as a diamine-like monomer in polycondensation reactions with various dicarboxylic acid chlorides to produce novel polyamides. The resulting polymers will feature a furan ring integrated into the main chain and a methyl carboxylate group as a pendent functionality. This pendent ester group can be further modified post-polymerization to introduce other functionalities or can influence the polymer's solubility and thermal properties. The incorporation of the furan moiety, a bio-based building block, is of great interest for developing more sustainable high-performance materials.
Polyamides based on furan monomers have the potential for high thermal and mechanical performance. The aromatic nature of the furan ring makes it a rigid and polar alternative to traditional aliphatic or purely benzene-based structures.[1] While many furan-based polyamides are amorphous due to the furan ring hindering crystalline packing, they can exhibit high glass transition temperatures.[1]
Quantitative Data: Expected Properties of Furan-Based Polyamides
The following table summarizes the expected range of properties for polyamides synthesized using this compound, based on data from analogous furan-containing aromatic polyamides.
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.35 - 1.8 |
| Glass Transition Temperature (Tg) (°C) | 270 - 280+ |
| 10% Weight Loss Temperature (TGA) (°C) | > 400 |
| Tensile Strength (MPa) | 102 - 108 |
| Tensile Modulus (GPa) | 2.2 - 2.3 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO, DMF) |
Data compiled from literature on various furan-based aromatic polyamides for illustrative purposes.[1][2][3]
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a polyamide from this compound and a generic aromatic diacid chloride (e.g., terephthaloyl chloride).
Materials:
-
This compound
-
Aromatic dicarboxylic acid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (dried)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve this compound and an equimolar amount of a chosen aromatic diamine (if making a copolymer) in anhydrous DMAc containing 5% (w/v) LiCl. Stir the mixture under a gentle flow of inert gas until all solids are completely dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of the aromatic dicarboxylic acid chloride to the stirred solution. Rinse the weighing container with a small amount of anhydrous DMAc and add it to the reaction mixture to ensure complete transfer.
-
Polycondensation: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Visualization of Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of furan-containing polyamides.
Application Note 2: Development of High-Performance Polyimides from a Furan-Containing Monomer
This compound can be employed as a novel diamine component in the synthesis of polyimides. The reaction with aromatic tetracarboxylic dianhydrides proceeds via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. The resulting polyimides will possess a unique combination of a furan ring and a pendent methyl ester group, which is expected to influence their processability, thermal stability, and mechanical properties. Furan-based polyimides are being explored as bio-based alternatives to their petroleum-derived counterparts in applications requiring high thermal stability.[4]
Quantitative Data: Expected Properties of Furan-Based Polyimides
The following table outlines the anticipated properties of polyimides derived from this compound, based on literature values for similar furan-containing polyimides.
| Property | Expected Value |
| Inherent Viscosity of Poly(amic acid) (dL/g) | 1.37 - 1.56 |
| Glass Transition Temperature (Tg) (°C) | 180 - 264 |
| 10% Weight Loss Temperature (TGA) (°C) | 427 - 500+ |
| Solubility of Polyimide | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |
Data compiled from literature on various furan-based aromatic polyimides for illustrative purposes.[3][5]
Experimental Protocol: Two-Step Synthesis of Polyimides
This protocol details the synthesis of a polyimide from this compound and a generic aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).
Materials:
-
This compound
-
Aromatic tetracarboxylic dianhydride (e.g., PMDA, 4,4'-oxydiphthalic anhydride - ODPA)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Monomer Dissolution: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in anhydrous NMP.
-
Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.
-
Polymerization: Stir the solution at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[5]
Step 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Stepwise Heating: Place the cast film in a vacuum oven and subject it to a stepwise heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization and solvent removal.[5][6]
-
Film Isolation: After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.
Alternative Step 2: Chemical Imidization
-
Addition of Reagents: To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively, based on the repeating unit of the polymer.
-
Reaction: Stir the mixture for 1 hour at room temperature, followed by 3 hours at 80°C.
-
Precipitation and Purification: Precipitate the polyimide by pouring the solution into methanol. Filter, wash, and dry the polymer as described for polyamides.
Visualization of Polyimide Synthesis and Imidization Logic
Caption: Decision workflow for the synthesis of polyimides.
References
Application Notes and Protocols: N-Acylation of Methyl 5-(3-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-acylation of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a key transformation in the synthesis of various biologically active compounds. The protocol outlines two common methods for this reaction: acylation using an acyl chloride and acylation using an acid anhydride. These methods are widely applicable in medicinal chemistry and drug development for the generation of amide derivatives. This guide includes reaction setup, monitoring, work-up, and purification procedures, along with expected outcomes and characterization data based on analogous reactions reported in the chemical literature.
Introduction
The N-acylation of aromatic amines is a fundamental reaction in organic synthesis, providing a robust method for the introduction of an acyl group onto a nitrogen atom to form an amide bond. This functional group is a cornerstone in a vast number of pharmaceuticals and natural products. The starting material, this compound, possesses a reactive primary aromatic amine that is amenable to acylation, leading to the formation of N-acyl derivatives. These derivatives are of significant interest in drug discovery as the modification of the amino group can profoundly influence the compound's pharmacological properties, such as target binding, solubility, and metabolic stability. The furan-2-carboxylate scaffold itself is a privileged structure found in numerous bioactive molecules.
Experimental Protocols
Two reliable and commonly employed methods for the N-acylation of this compound are presented below. Method A utilizes an acyl chloride, which is generally more reactive, while Method B employs an acid anhydride, which may require slightly more forcing conditions but can be advantageous due to the formation of a carboxylic acid byproduct that is often easier to remove.
Method A: N-Acylation using Acyl Chloride
This protocol describes the N-acetylation using acetyl chloride as a representative acyl chloride. This method can be adapted for other acyl chlorides.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the stirred solution, add pyridine (1.2 eq.) or triethylamine (1.2 eq.) dropwise.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C. A precipitate may form upon addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(3-acetylaminophenyl)furan-2-carboxylate.
Method B: N-Acylation using Acid Anhydride
This protocol details the N-acetylation using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, can act as a catalyst and base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DCM or THF.
-
Addition of Reagents: Add pyridine (1.2 eq., optional) followed by the dropwise addition of acetic anhydride (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (to remove acetic acid byproduct), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the pure N-acylated product.
Data Presentation
The following table summarizes the expected quantitative data for the N-acetylation of this compound based on typical yields for similar reactions.
| Parameter | Method A (Acetyl Chloride) | Method B (Acetic Anhydride) |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Product | Methyl 5-(3-acetylaminophenyl)furan-2-carboxylate | Methyl 5-(3-acetylaminophenyl)furan-2-carboxylate |
| Molecular Formula | C₁₄H₁₃NO₄ | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol | 259.26 g/mol |
| Expected Yield | 85-95% | 80-90% |
| Appearance | White to off-white solid | White to off-white solid |
| Expected ¹H NMR | Signals corresponding to aromatic, furan, methyl ester, and newly introduced acetyl and amide protons. | Signals corresponding to aromatic, furan, methyl ester, and newly introduced acetyl and amide protons. |
| Expected ¹³C NMR | Peaks for aromatic, furan, ester carbonyl, amide carbonyl, and methyl carbons. | Peaks for aromatic, furan, ester carbonyl, amide carbonyl, and methyl carbons. |
| Expected Mass Spec | [M+H]⁺ at m/z 260.09 | [M+H]⁺ at m/z 260.09 |
Visualizations
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
Logical Relationship of Reaction Components
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-(3-aminophenyl)furan-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when employing a Suzuki-Miyaura coupling strategy, which is a common and effective method for this transformation.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Palladium catalyst is crucial for the reaction. Ensure you are using a fresh, active catalyst. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a more robust, air-stable precatalyst if oxygen contamination is suspected.[1] |
| Oxygen Contamination | Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure or Degraded Reagents | Verify the purity of your starting materials, particularly the boronic acid, which can degrade over time.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation without causing degradation of starting materials or the product.[1] If using anhydrous conditions, ensure the base is finely powdered and dry. For biphasic reactions, vigorous stirring is essential.[1] |
| Suboptimal Temperature | The reaction temperature can significantly impact the rate and yield. If the reaction is sluggish, consider gradually increasing the temperature. However, be aware that higher temperatures can also lead to decomposition. |
Problem 2: Significant Formation of Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling Products | This occurs when two molecules of the same starting material (e.g., two boronic acid molecules) couple together. This is often promoted by the presence of oxygen.[2] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1] |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom, a common side reaction with electron-rich boronic acids.[1] | Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Switching to anhydrous reaction conditions can also minimize this side reaction as water is the proton source.[1] |
| Dehalogenation Products | The aryl halide starting material may be reduced, replacing the halogen with a hydrogen atom. | This can occur with highly reactive organoboron compounds or the presence of reducing agents.[2] Ensure the purity of your reagents and consider using a less reactive boronic acid derivative if possible. |
| Palladium Black Formation | The palladium catalyst can precipitate out of the solution as palladium black, reducing its catalytic activity.[2] | This can be caused by high temperatures or catalyst decomposition. Try lowering the reaction temperature or using a more stable ligand for the palladium. |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Solution |
| Co-elution with Starting Materials or Byproducts | If the product has a similar polarity to impurities, separation by column chromatography can be challenging. |
| Product is an Oil or Gummy Solid | The crude product may not crystallize easily, making isolation difficult. |
| Formation of Slurry During Workup | Immediate precipitation upon adding an acid for salt formation can make handling difficult. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of methyl 5-bromofuran-2-carboxylate with 3-aminophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: My Suzuki-Miyaura coupling reaction is not working. What are the first things I should check?
When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity : Ensure your palladium source and ligand are active.[1]
-
Inert Atmosphere : Confirm that your reaction setup is free of oxygen.[1]
-
Reagent Purity : Check the purity and stability of your aryl halide and boronic acid.[1]
-
Base and Solvent : Re-evaluate your choice of base and solvent, as they are critical for the reaction's success.[1]
Q3: I am observing significant protodeboronation of my 3-aminophenylboronic acid. How can I prevent this?
Protodeboronation is a common side reaction. To minimize it:
-
Use a Milder Base : Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions : Running the reaction under anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.[1]
Q4: What are some common byproducts in a Suzuki coupling reaction for this synthesis?
Common byproducts include homocoupling products (from the coupling of two molecules of the same starting material), dehalogenation products (where the bromine on the furan ring is replaced by hydrogen), and protodeboronation products (where the boronic acid group is replaced by hydrogen).[2]
Q5: How can I best purify the final product?
Purification is typically achieved through flash column chromatography on silica gel.[3][4] The choice of eluent is crucial and may require some optimization, often a gradient of ethyl acetate in hexanes is a good starting point.[3][4]
Experimental Protocols
Proposed Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition : Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Solvent Addition : Add a degassed solvent mixture, such as a 3:1:1 mixture of toluene, ethanol, and water.[5]
-
Degassing : Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Factors influencing the yield of the synthesis.
References
Technical Support Center: Purification of Methyl 5-(3-aminophenyl)furan-2-carboxylate
Welcome to the technical support center for the chromatographic purification of "Methyl 5-(3-aminophenyl)furan-2-carboxylate". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this and similar aromatic amine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel chromatography?
The primary challenges stem from the compound's chemical properties. The presence of a basic aromatic amine group can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in:
-
Peak Tailing: The compound moves unevenly through the column, leading to broad, asymmetric peaks and poor separation.[1][2]
-
Irreversible Adsorption: The compound may bind so strongly to the silica gel that it fails to elute from the column, resulting in low recovery.[3]
-
Streaking on TLC Plates: Similar to peak tailing, strong interactions can cause the compound to streak rather than form a distinct spot on a TLC plate, making it difficult to determine an appropriate solvent system.[4]
Q2: My compound is very polar and remains at the baseline on the TLC plate, even with highly polar solvents. What should I do?
If your compound, this compound, is not moving from the baseline on the TLC plate, consider the following options:
-
Add a Polar Modifier: For polar compounds, solvent systems like methanol in dichloromethane are often effective.[5] You can try increasing the percentage of methanol.
-
Incorporate a Basic Additive: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent. Common choices include triethylamine (TEA) or ammonium hydroxide. Typically, a concentration of 0.1-2% is sufficient.[4][6]
-
Alternative Solvent Systems: For very polar compounds, specific solvent systems can be more effective.[7] For instance, a mixture of 10% ammonium hydroxide in methanol, used as a polar component in dichloromethane, can be beneficial.[7]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is not yielding good results, reversed-phase chromatography is a suitable alternative for purifying polar compounds.[4][8]
Q3: My product and a major impurity have very similar Rf values on the TLC plate. How can I improve the separation?
Achieving separation for compounds with close Rf values requires optimizing the chromatographic conditions:
-
Fine-Tune the Solvent System: Test a variety of solvent systems with different polarities. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Use a Less Polar Solvent System: A less polar mobile phase will generally result in lower Rf values for all compounds, which can sometimes increase the separation between spots.
-
2D TLC Analysis: To determine if your compound is stable on silica and to get better separation, you can run a 2D TLC.[9] Spot the mixture in one corner, run the plate, then turn it 90 degrees and run it again in a different solvent system.[9]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than flash column chromatography.
Q4: Can I use an alternative stationary phase to silica gel?
Yes, for basic compounds like aromatic amines, using a different stationary phase can be advantageous:
-
Alumina: Alumina is a good alternative to silica for the purification of amines.[3] It is less acidic and can reduce the issues of tailing and irreversible adsorption.[3] You will need to re-optimize your solvent system, as systems that work for silica may not be directly transferable to alumina.[6]
-
Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of basic compounds and can provide excellent peak shapes and recovery.[8][10]
-
Reversed-Phase (C18) Silica: As mentioned, this is a powerful technique for polar compounds. The separation is based on hydrophobicity, offering a different selectivity compared to normal-phase chromatography.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Significant Peak Tailing in Column Chromatography
| Potential Cause | Suggested Solution |
| Secondary Interactions with Silica | The basic amine group is interacting with acidic silanol groups on the silica surface.[1] |
| 1. Add a Basic Modifier: Incorporate 0.1-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase to neutralize the acidic sites on the silica gel.[5][11] | |
| 2. Switch to Alumina: Use neutral or basic alumina as the stationary phase, which is more suitable for basic compounds.[3] | |
| 3. Use Amine-Functionalized Silica: Employ a specialty column with an amine-bonded stationary phase.[8][10] | |
| Column Overload | Too much sample has been loaded onto the column. |
| 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 sample-to-silica ratio.[12] | |
| 2. Dry Loading: Adsorb the sample onto a small amount of silica gel before loading it onto the column. This often leads to better band shapes.[12] |
Problem 2: Low or No Recovery of the Compound
| Potential Cause | Suggested Solution |
| Irreversible Adsorption | The compound is strongly bound to the stationary phase.[3] |
| 1. Increase Solvent Polarity: Gradually increase the polarity of your eluent. A gradient elution from a non-polar to a more polar solvent system might be necessary. | |
| 2. Add a Basic Modifier: As with peak tailing, adding TEA or NH4OH can help to elute the compound.[4] | |
| 3. Flush with a Strong Solvent: At the end of the run, flush the column with a very polar solvent mixture (e.g., 10-20% methanol in dichloromethane with 1% TEA) to recover any remaining compound. | |
| Compound Instability | The compound may be degrading on the acidic silica gel.[9] |
| 1. Neutralize the Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of TEA before packing the column. | |
| 2. Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina or a bonded phase. | |
| 3. Check Stability with 2D TLC: Run a 2D TLC to see if the compound degrades upon contact with silica.[9] |
Problem 3: Product Elutes with Impurities
| Potential Cause | Suggested Solution |
| Poor Solvent System Selection | The chosen mobile phase does not provide adequate separation. |
| 1. Re-optimize on TLC: Systematically test different solvent systems. Try combinations of a non-polar solvent (e.g., hexane, toluene) with a polar solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).[3][6] | |
| 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values. | |
| Column was Poorly Packed | Cracks or channels in the silica bed lead to poor separation. |
| 1. Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Recrystallization as an Alternative | If chromatography fails to provide pure material, recrystallization can be a highly effective purification method for solid compounds.[13] |
| 1. Screen for a Suitable Solvent: Find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[13] Common solvent pairs like ethanol/water can also be effective.[14] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for aromatic amines is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[3] If the compound does not move, switch to a more polar system like dichloromethane/methanol (e.g., 98:2 v/v).[5]
-
To combat tailing, add 0.5-1% triethylamine (TEA) to the chosen solvent system.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound".
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.[13]
-
Heat the test tube. The ideal solvent will completely dissolve the compound at its boiling point.
-
Allow the solution to cool. Pure crystals should form. If no single solvent is ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.[14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the solid at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely.
-
Visualizations
Caption: Troubleshooting workflow for TLC analysis prior to column chromatography.
Caption: General experimental workflow for flash column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Chromatography [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
- 13. m.youtube.com [m.youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed:
-
Suzuki-Miyaura Cross-Coupling: This method involves the palladium-catalyzed reaction of methyl 5-halofuran-2-carboxylate (typically the bromide) with a 3-aminophenylboronic acid or its corresponding ester. This is often preferred due to its high functional group tolerance and generally good yields.[1][2][3]
-
Meerwein Arylation (modified): This approach involves the diazotization of 3-aminoaniline followed by a copper-catalyzed reaction with methyl furan-2-carboxylate.[4][5] A related strategy involves the synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate followed by the reduction of the nitro group to an amine.
Q2: My final product is a dark oil or solid, is this normal?
A2: While the pure product is expected to be a solid, crude products can often be dark-colored oils or solids.[6][7] This coloration can be due to residual palladium catalyst, polymeric side products, or degradation of the furan ring, which can be sensitive to acidic conditions and prolonged heating. Purification via column chromatography is typically required to obtain a pure, lighter-colored product.[8][9] Some amine-containing compounds can also change color over time due to air oxidation.
Q3: What are the typical purification methods for this compound?
A3: The most common purification method is flash column chromatography on silica gel.[4][8][9] A solvent system such as ethyl acetate/hexanes is often effective. In some cases, to aid in purification and handling of the basic amine product, it can be converted to a salt (e.g., with methanesulfonic acid), purified, and then neutralized to regenerate the free amine.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Ensure proper handling to prevent deactivation. Pd₂(dba)₃ and Pd(PPh₃)₄ are common choices.[1] | An increase in product formation should be observed by TLC or LC-MS. |
| Ineffective Base | The choice of base is critical for activating the boronic acid.[10] If using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | Improved reaction conversion and product yield. |
| Poor Quality Boronic Acid | 3-Aminophenylboronic acid can be unstable. Use freshly purchased or properly stored boronic acid. Consider using the more stable pinacol ester derivative. | A cleaner reaction profile with less decomposition of the starting material. |
| Presence of Oxygen | The catalytic cycle is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of side products and improved catalyst lifetime, leading to higher yield. |
Problem 2: Presence of Significant Side Products
| Side Product | Identification | Mitigation Strategy |
| Homocoupling of 3-aminophenylboronic acid | A peak in the mass spectrum corresponding to the dimer of the aminophenyl group (biphenyl-3,3'-diamine). | Use a lower catalyst loading. Ensure slow addition of the boronic acid to the reaction mixture. |
| Dehalogenation of Methyl 5-halofuran-2-carboxylate | A peak in the mass spectrum corresponding to methyl furan-2-carboxylate. | This can occur if a hydride source is present. Ensure solvents are anhydrous and of high purity. Certain bases or additives can promote this side reaction.[1] |
| Protodeborylation of 3-aminophenylboronic acid | Formation of aniline as a byproduct. | Ensure anhydrous reaction conditions as water can facilitate this process. Using boronic esters can improve stability.[1] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
-
To an oven-dried flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with Methyl 5-(3-aminophenyl)furan-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with "Methyl 5-(3-aminophenyl)furan-2-carboxylate" and related aromatic furan carboxylate compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound is primarily due to its chemical structure. As a molecule with multiple aromatic rings (phenyl and furan), it possesses significant non-polar characteristics, leading to poor solubility in water.[1] Many promising new chemical entities exhibit low water solubility, which can be a hurdle in biological assays.[1] Compounds with similar 5-phenylfuran-2-carboxylic acid structures are known for their limited solubility in both organic and aqueous solvents.[2]
Q2: What are the initial steps to solubilize this compound for an in vitro assay?
A2: For initial experiments, the most direct approach is to use a co-solvent. This involves preparing a high-concentration stock solution in a suitable organic solvent, which can then be diluted into your aqueous assay medium.[1]
Q3: Which co-solvents are recommended, and what are the typical starting concentrations?
A3: Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions due to their miscibility with water and general acceptance in cell-based assays at low final concentrations.[1] It is crucial to ensure the final co-solvent concentration in your assay is low enough (typically <0.5% v/v) to avoid cellular stress or other off-target effects.[1]
Q4: My compound is still precipitating even with a co-solvent. What should I do?
A4: If you observe precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: Your compound may not be soluble at the desired final concentration in the assay medium.
-
Gentle warming: Gently warming the solution in a 37°C water bath can help with dissolution.[1]
-
Vortexing: Ensure the stock solution is thoroughly vortexed until the compound is completely dissolved.[1]
-
Try alternative co-solvents: If DMSO or ethanol are not effective or interfere with your assay, other solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested.
Q5: What are more advanced methods to improve solubility if co-solvents fail or interfere with my experiment?
A5: If co-solvents are not a viable option, several advanced techniques can be employed to enhance solubility. These methods are often used in preclinical formulation development.[3][4][5] These include:
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[5][6][7]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][8]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[5][7]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can improve the dissolution rate.[6][7][9][10]
Troubleshooting Guides
Problem: Compound Precipitation Upon Dilution into Aqueous Buffer
This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.
Materials:
-
This compound
-
100% Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved.[1]
-
If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[1]
-
For use in an assay, dilute this stock solution serially in the assay buffer to the final desired concentrations. Ensure the final co-solvent concentration remains below cytotoxic levels (typically <0.5%).[1]
Protocol 2: Kinetic Solubility Assay
This assay helps determine the solubility of a compound in a specific aqueous buffer when introduced from a DMSO stock, mimicking the conditions of many in vitro assays.[3][4]
Materials:
-
10 mM stock solution of the compound in DMSO
-
Aqueous buffer of interest (e.g., 50 mM phosphate buffer, pH 7.4)[4]
-
96-well plates
-
Plate shaker
-
Plate reader or HPLC-UV/LC-MS for analysis
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired theoretical concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 2%).[4]
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a set period (e.g., 2 to 24 hours).[4]
-
After incubation, analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[4] The point at which the compound precipitates is the kinetic solubility.[3]
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is its true solubility in a given solvent at equilibrium.[3][11]
Materials:
-
Excess solid this compound
-
Aqueous buffer of interest
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Analytical equipment (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer. Ensure there is undissolved solid present.[11][12]
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (e.g., 24 to 72 hours).[11][12] The concentration of the solution should be measured at different time points until it reaches a plateau.[11]
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.[11]
Data Presentation
Table 1: Recommended Starting Concentrations for Co-solvents
| Co-solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Considerations |
| DMSO | 10-30 mM | < 0.5% (v/v) | Can induce cellular stress at higher concentrations.[1] |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can affect membrane proteins and cellular metabolism.[1] |
Table 2: Overview of Advanced Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Modification | Alters the ionization state of the compound to a more soluble form.[5][7] | Simple and effective for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups. |
| Surfactants | Form micelles to encapsulate the hydrophobic compound.[1][8][13] | Effective for highly lipophilic compounds. | Can interfere with biological assays; potential for cytotoxicity.[13] |
| Cyclodextrins | Form inclusion complexes with the drug molecule.[5][7] | Can significantly increase aqueous solubility. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix.[5][8] | Increases dissolution rate. | Can have manufacturing and stability challenges.[8] |
Signaling Pathways and Logical Relationships
The choice of a solubilization strategy often follows a logical progression from simpler to more complex methods. The following diagram illustrates a typical decision-making process.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for "Methyl 5-(3-aminophenyl)furan-2-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a furan precursor, such as Methyl 5-bromofuran-2-carboxylate, with 3-aminophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low yields can be attributed to several factors including suboptimal reaction conditions, reagent quality, and the presence of interfering substances. Key areas to investigate are the choice of catalyst, base, solvent, and reaction temperature. Inadequate inert atmosphere maintenance can also lead to catalyst deactivation and reduced yields.
Q3: My purified product appears dark and contains insoluble material. What could be the issue?
A3: Furan rings are susceptible to polymerization, especially in the presence of acid.[1] The appearance of dark, insoluble material often indicates polymerization of the furan starting material or product. This can be triggered by acidic impurities in reagents or solvents, or by prolonged reaction times at elevated temperatures.
Q4: I am having difficulty separating my product from byproducts via column chromatography. What are common impurities?
A4: Common impurities include unreacted starting materials, homocoupled products (from the boronic acid), and potentially regioisomers if the starting furan is not selectively functionalized. The polarity of these byproducts can be very similar to the desired product, making separation challenging.
Q5: Can the amino group on the phenyl ring interfere with the reaction?
A5: Yes, the amino group can potentially coordinate with the palladium catalyst, which may affect its catalytic activity. While many Suzuki-Miyaura reactions tolerate an amino group, in cases of low yield, protection of the amine (e.g., as a Boc-carbamate) prior to coupling, followed by deprotection, may be a viable strategy.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not old or deactivated. Use a fresh batch of catalyst. Consider using a pre-catalyst that is more stable. A control experiment without the catalyst should show no product formation.[2] |
| Inappropriate Base | The choice of base is critical. Inorganic bases like K₂CO₃ are often effective.[2] If using an organic base, ensure it is strong enough to facilitate transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Poor Solvent Choice | A single solvent may not be optimal.[2] A mixture of an organic solvent and water (e.g., DMF/H₂O or Toluene/H₂O) can improve the solubility of both the organic reactants and the inorganic base, accelerating the reaction.[2] |
| Suboptimal Temperature | Reaction temperature is a key parameter.[2] If the reaction is too slow, gradually increase the temperature. However, be aware that higher temperatures can lead to byproduct formation and decomposition. An automated optimization system could be beneficial for fine-tuning temperature and time.[3] |
| Presence of Oxygen | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and using appropriate techniques. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is a common side reaction. To minimize it, use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Ensure the reaction is performed under an inert atmosphere, as oxygen can promote homocoupling. |
| Protodeborylation of Boronic Acid | The boronic acid can be converted back to the corresponding arene. This is often favored in the presence of water and at higher temperatures. Use anhydrous solvents if this is a persistent issue, although a co-solvent system with water is often beneficial for the coupling itself.[2] |
| Furan Ring Opening/Polymerization | Furan rings can be unstable under acidic conditions.[4][5] Ensure all reagents and solvents are free from acidic impurities. Using a milder base might also be beneficial. |
Problem 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | If impurities have similar polarity to the product, separation by standard column chromatography can be difficult. Try using a different solvent system with varying polarity or consider a different stationary phase like alumina. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[6] |
| Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds like furans.[6] Consider using deactivated silica gel (e.g., by washing with a solution of triethylamine in the eluent) or an alternative stationary phase.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline based on optimized conditions for similar reactions and should be optimized for the specific synthesis of this compound.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., a 1:1 mixture of DMF and water) and the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (e.g., 3-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions (Model Reaction)
The following table summarizes the optimization of reaction conditions for a model Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be used as a starting point for the synthesis of this compound.[2]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 6 | Low |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 6 | Moderate |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | H₂O | 100 | 6 | Low |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | High |
| 5 | Pd(PPh₃)₄ | Et₃N | DMF/H₂O (1:1) | 70 | 3 | Moderate |
| 6 | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (1:1) | 100 | 1 | Moderate |
| 7 | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (1:1) | Room Temp | 12 | Low |
| 8 | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | Moderate |
| 9 | None | K₂CO₃ | DMF/H₂O (1:1) | 70 | 6 | 0 |
Note: This table is illustrative and based on general findings for Suzuki-Miyaura reactions. Actual yields will vary.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flow diagram for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
"Methyl 5-(3-aminophenyl)furan-2-carboxylate" stability and degradation pathways
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Methyl 5-(3-aminophenyl)furan-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address potential stability issues and degradation pathways you may encounter during your experiments.
Disclaimer: The stability and degradation information provided here is based on the general chemical properties of the aromatic amine, furan, and methyl ester functional groups present in the molecule. Specific experimental data for this compound is limited. Therefore, the proposed pathways and products should be considered predictive and require experimental verification.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a brown or reddish color. What is happening?
A1: The discoloration of solutions containing this compound is likely due to the oxidation of the aromatic amine (aniline) moiety. Aromatic amines are highly susceptible to air oxidation, which can lead to the formation of colored polymeric impurities and byproducts. This process can be accelerated by exposure to light and the presence of metal ions.
Troubleshooting:
-
Work under an inert atmosphere: To minimize oxidation, handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Protect from light: Store the compound and its solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Use antioxidants: In some formulations, the addition of a suitable antioxidant may be considered to inhibit oxidative degradation.
Q2: I am observing a loss of my compound in aqueous solutions, especially at acidic or basic pH. What is the likely cause?
A2: The loss of the compound in aqueous solutions, particularly under acidic or basic conditions, is most likely due to the hydrolysis of the methyl ester group.[1][2] Ester hydrolysis is a common degradation pathway that results in the formation of the corresponding carboxylic acid, 5-(3-aminophenyl)furan-2-carboxylic acid, and methanol.[1][2] This reaction is catalyzed by both acids and bases.
Troubleshooting:
-
pH control: Maintain the pH of your solutions within a neutral range (pH 6-8) to minimize the rate of hydrolysis. Use appropriate buffer systems to control the pH.
-
Temperature control: Hydrolysis rates are temperature-dependent. Storing solutions at lower temperatures can significantly slow down this degradation process.
-
Use aprotic solvents: If your experimental design allows, using aprotic solvents instead of aqueous solutions will prevent hydrolysis.
Q3: What are the potential degradation products I should be looking for when analyzing my samples?
A3: Based on the structure of this compound, you should anticipate degradation products arising from hydrolysis, oxidation, and potentially photodecomposition.
Potential Degradation Products:
-
Hydrolysis Product: 5-(3-aminophenyl)furan-2-carboxylic acid.
-
Oxidation Products: These can be complex and may include N-oxides, nitroso, nitro derivatives, and colored polymeric materials from the oxidation of the aminophenyl group.[3][4] The furan ring itself can also be susceptible to oxidative cleavage.
-
Photodegradation Products: Exposure to light, especially UV light, could lead to the formation of various photoproducts. The specific structures would need to be identified through characterization studies.
Troubleshooting Guide for Stability Studies
This guide provides a systematic approach to investigating the stability of this compound.
| Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in chromatogram | Chemical degradation | Conduct a forced degradation study to identify the degradation products under various stress conditions (hydrolysis, oxidation, thermal, photolytic). |
| Decrease in the main peak area over time | Instability under storage conditions | Re-evaluate storage conditions. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. For solutions, check the pH and consider refrigeration or freezing. |
| Poor mass balance in stability studies | Formation of non-chromophoric or volatile degradants | Use a mass-sensitive detector (e.g., mass spectrometry) in addition to a UV detector. Check for the possibility of volatile degradation products using headspace GC-MS. |
| Inconsistent stability results | Variability in experimental conditions | Ensure consistent control of temperature, pH, light exposure, and oxygen levels across all experiments. Use validated analytical methods. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6][7][8][9][10] A typical approach involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8] The target level of degradation is generally between 5-20%.[5][6]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the methyl ester |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Hydrolysis of the methyl ester |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the aromatic amine and/or furan ring |
| Thermal Degradation | Solid compound at 80 °C for 72 hours | General thermal decomposition, potential decarboxylation if hydrolysis occurs first |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) | Photolytic degradation, photo-oxidation |
Analytical Method for Monitoring Degradation:
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength that allows for the detection of both the parent compound and potential degradants (a photodiode array detector is recommended to assess peak purity). Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Visualizing Degradation Pathways and Workflows
Proposed Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: A typical workflow for conducting forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sgs.com [sgs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling for Furan Derivatives
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Troubleshooting Guides & FAQs
This section provides answers to frequently encountered issues during the palladium-catalyzed cross-coupling of furan derivatives.
Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with a furan boronic acid is giving low to no yield. What are the potential causes and how can I troubleshoot it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving furan derivatives can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Quality and Stability:
-
Furan Boronic Acid/Ester Stability: Furan boronic acids can be unstable and prone to protodeboronation, especially if they are electron-rich.[1][2] Consider using more stable boronic esters, such as pinacol esters, to mitigate this issue.[1][3] The use of MIDA boronates can also provide a slow release of the boronic acid, improving reaction outcomes with unstable derivatives.[2]
-
Purity of Starting Materials: Ensure the furan halide and the boronic acid/ester are of high purity, as impurities can poison the palladium catalyst.[1]
-
-
Reaction Conditions:
-
Base Selection: The choice and strength of the base are critical for the transmetalation step.[1][4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] For furan derivatives that may be sensitive to strong bases, weaker bases like potassium fluoride (KF) can be beneficial, though this may slow down the reaction rate.[1][4] The presence of a small amount of water can be crucial for the activity of some inorganic bases.[1][5]
-
Solvent Choice: The solvent plays a significant role in catalyst activity and selectivity.[6][7][8][9] For Suzuki couplings, common solvents include toluene, dioxane, and THF, often with water as a co-solvent to dissolve the inorganic base.[1] The polarity of the solvent can influence which catalytic species is active.[7] For instance, less polar solvents may favor catalysts like Pd(PPh₃)₄, while highly polar solvents are better suited for ionic pre-catalysts.[8]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen.[1] Thoroughly degas the solvent and reaction mixture to prevent catalyst deactivation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
-
Catalyst and Ligand System:
-
Catalyst Choice: For the synthesis of functionalized furans, PdCl₂(CH₃CN)₂ has shown high efficacy.[10] If you are using other common palladium sources like Pd(OAc)₂ or Pd(acac)₂, consider switching as the weakly coordinating acetonitrile ligands can stabilize the palladium center without hindering the active sites.[10][11]
-
Ligand Selection: The choice of phosphine ligand is crucial, especially for challenging couplings. Bulky, electron-rich phosphine ligands can be effective for the arylation of furans.[10] For electron-rich furan halides, ligands that accelerate oxidative addition, such as Buchwald ligands, may be beneficial.[5]
-
Question: My Heck reaction involving a furan derivative is not proceeding. What should I investigate?
Answer:
A stalled Heck reaction can be due to several factors. Consider the following troubleshooting steps:
-
Catalyst and Ligand Stability: The phosphine ligands may be dissociating or degrading under the reaction conditions. Consider using more stable and electron-donating ligands.[1]
-
Substrate Reactivity: The nature of the furan derivative and the alkene coupling partner is important. Electron-withdrawing groups on the alkene generally improve reactivity.[12]
-
Reaction Conditions: Ensure the base and solvent are appropriate for the specific substrates. For the Heck arylation of 2,3-dihydrofuran, the choice of palladium precursor can significantly impact the conversion.[13]
Question: I am observing significant amounts of homocoupling of my furan boronic acid in a Suzuki reaction. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in Suzuki couplings.[14] It can be minimized by:
-
Ensuring Anaerobic Conditions: The presence of oxygen can promote homocoupling.[14] Rigorous degassing of the reaction mixture is crucial.
-
Using a Pd(0) Source: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.[14] Starting with a Pd(0) source can sometimes mitigate this.
-
Optimizing Reaction Conditions: Carefully screen the base, solvent, and temperature. Sometimes, lowering the temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
Question: My Buchwald-Hartwig amination with a halofuran is failing. What are the common pitfalls?
Answer:
The Buchwald-Hartwig amination can be a sensitive reaction. Common issues include:
-
Catalyst and Ligand Choice: This is often the most critical parameter. Pre-catalysts are generally more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[15]
-
Base Sensitivity: The organic substrates, particularly those with sensitive functional groups, may be degraded by the strong bases typically used in this reaction (e.g., NaOtBu).[15] A careful selection of a weaker base might be necessary.
-
Solvent Effects: Solvents like toluene, dioxane, and THF are commonly used.[16] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[16]
-
Substrate Reactivity: Aryl chlorides can be less reactive than bromides or iodides and may require more specialized catalyst systems.[15]
Data Summary Tables
Table 1: Effect of Catalyst, Solvent, and Base on Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran[17][18]
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 61 |
| 3 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 91 |
| 4 | Pd(II) complex (1) | K₂CO₃ | EtOH/H₂O (1:1) | 75 |
| 5 | Pd(II) complex (4) | K₂CO₃ | EtOH/H₂O (1:1) | 97 |
| 6 | Pd(II) complex (3) | NEt₃ | EtOH/H₂O (1:1) | 28 |
| 7 | Pd(II) complex (3) | NaF | EtOH/H₂O (1:1) | 40 |
| 8 | Pd(II) complex (3) | NaHCO₃ | EtOH/H₂O (1:1) | 53 |
| 9 | Pd(II) complex (3) | NaOH | EtOH/H₂O (1:1) | 78 |
| 10 | Pd(II) complex (3) | Cs₂CO₃ | EtOH/H₂O (1:1) | 63 |
| 11 | Pd(II) complex (3) | K₂CO₃ | H₂O | Trace |
| 12 | Pd(II) complex (3) | K₂CO₃ | EtOH | Trace |
| 13 | Pd(II) complex (3) | K₂CO₃ | DMF | Trace |
| 14 | Pd(II) complex (3) | K₂CO₃ | DMSO | Trace |
Table 2: Optimization of Direct Arylation of 2-Butylfuran with 4-Bromoacetophenone[19]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | KOH | DMAc | 120 | 1 | 0 |
| 2 | tBuOK | DMAc | 120 | 1 | 0 |
| 3 | K₂CO₃ | DMAc | 120 | 1 | 82 |
| 4 | Cs₂CO₃ | DMAc | 120 | 1 | 85 |
| 5 | KOAc | DMAc | 120 | 1 | 95 |
| 6 | NaOAc | DMAc | 120 | 1 | 90 |
| 7 | KOAc | NMP | 120 | 1 | 92 |
| 8 | KOAc | Dioxane | 120 | 1 | 88 |
| 9 | KOAc | Toluene | 120 | 1 | 75 |
| 10 | KOAc | DMAc | 100 | 3 | 85 |
| 11 | KOAc | DMAc | 120 | 3 | >98 |
| 12 | KOAc | DMAc | 140 | 3 | >98 |
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halofuran
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halofuran (1.0 equiv), the furan boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Procedure for the Heck Reaction of a Halofuran
-
Reaction Setup: In a flame-dried flask, combine the halofuran (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter off any solids. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the product.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized palladium cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process workflows to assist in scaling up this synthesis.
Troubleshooting Guide
Encountering challenges during the synthesis is common. This guide addresses specific issues that may arise during the palladium-catalyzed cross-coupling reaction for the preparation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not have formed correctly.[1][2] 2. Poor Reagent Quality: Degradation of the boronic acid or halide starting materials. 3. Insufficient Base: The base may not be strong enough or may have poor solubility.[3][4] 4. Presence of Oxygen: Deactivates the palladium catalyst.[4] | 1. Use a pre-catalyst or ensure proper in-situ reduction of the Pd(II) source.[2] Consider adding a reducing agent if necessary. 2. Use fresh, high-purity starting materials. Check the integrity of the boronic acid via NMR before use. 3. Screen alternative bases such as K₃PO₄, Cs₂CO₃, or KF.[3][4] Ensure the base is finely powdered for better reactivity. 4. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period.[4] |
| Significant Formation of Byproducts (e.g., Homocoupling) | 1. Slow Transmetalation: The transfer of the organic group from boron to palladium is slow, allowing for side reactions.[1] 2. Degradation of Boronic Acid: Leads to the formation of homocoupled products.[3] 3. Incorrect Stoichiometry: An excess of one coupling partner can favor homocoupling.[4] | 1. Adjust the solvent system; a mixture of an organic solvent and water often improves transmetalation.[3] 2. Add the boronic acid in slight excess or in portions throughout the reaction. 3. Carefully control the stoichiometry of the reactants. A 1:1.1 ratio of halide to boronic acid is a good starting point. |
| Decomposition of Furan Ring | 1. Acidic Conditions: The furan ring is sensitive to acid, which can cause degradation or polymerization.[5] 2. High Temperatures: Prolonged exposure to high heat can lead to decomposition.[5] | 1. Ensure the reaction and work-up conditions remain basic or neutral. Wash with a mild base like sodium bicarbonate solution during extraction.[5] 2. Optimize the reaction temperature. If possible, use a more active catalyst that allows for lower reaction temperatures. |
| Cleavage of the Methyl Ester | 1. Strong Basic Conditions: The use of a strong base in a protic solvent can lead to saponification of the ester.[3] | 1. Use a non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄.[3] 2. If ester cleavage is unavoidable, the reaction can be followed by an esterification step. |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The product and impurities may have similar polarities.[6] 2. Product Instability on Silica Gel: The acidic nature of silica gel can degrade the furan product.[5] | 1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization could be an alternative purification method. 2. Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent) before use. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable palladium catalyst for the Suzuki coupling to synthesize this compound? A1: A variety of palladium catalysts can be effective. Commonly used pre-catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and more advanced Buchwald-Hartwig pre-catalysts like XPhos Pd G3.[6][7] The choice of catalyst and ligand is critical and often needs to be empirically determined for optimal results.[8]
Q2: How can I minimize the homocoupling of the aminophenyl boronic acid? A2: Homocoupling can be minimized by ensuring efficient transmetalation. This can be achieved by carefully selecting the base and solvent system.[1] Additionally, controlling the stoichiometry and sometimes the rate of addition of the boronic acid can suppress this side reaction.
Q3: My furan starting material appears to be degrading during the reaction. What can I do to prevent this? A3: Furan derivatives can be sensitive to heat, light, and acidic conditions.[5] It is important to conduct the reaction under an inert atmosphere (Nitrogen or Argon) and protect it from light. If acidic conditions are generated during the reaction, a buffer or a suitable base should be used. Also, try to run the reaction at the lowest effective temperature.
Q4: What is the best method for purifying the final product? A4: Column chromatography is a versatile method for purifying furan derivatives.[5] However, given the potential for degradation on acidic silica gel, it is advisable to use deactivated silica or an alternative stationary phase like alumina. Distillation under high vacuum may be suitable for thermally stable compounds.[5] Another effective method for purifying furan derivatives is through adsorption on activated carbon followed by desorption with a suitable solvent.[9]
Q5: During scale-up, I'm observing poor reproducibility. What factors should I investigate? A5: When scaling up, heat and mass transfer limitations can become significant.[1] Ensure efficient stirring to maintain a homogeneous reaction mixture. The method of degassing the larger volume of solvent is also critical. For exothermic reactions, proper temperature control is crucial to avoid side reactions and product degradation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
3-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in a small amount of 1,4-Dioxane.
-
Degassing: Seal the reaction flask with a septum and purge with argon for 15-20 minutes. Add degassed 1,4-Dioxane and water (4:1 v/v) to the flask.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Palladium Catalytic Cycle
This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Characterization challenges of "Methyl 5-(3-aminophenyl)furan-2-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-(3-aminophenyl)furan-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for this compound?
Q2: What are some common challenges encountered during the characterization of this compound?
A2: Researchers may face challenges such as:
-
Product Instability: Similar furan compounds have been noted to change color upon storage, suggesting potential degradation.[1]
-
Impurity Profile: Process-related impurities from synthesis are common and require careful analysis to identify and quantify.[2]
-
Ambiguous Spectroscopic Data: Overlapping signals in ¹H NMR or unexpected fragmentation in mass spectrometry can complicate structure elucidation.
Q3: How can I purify this compound?
A3: Flash column chromatography is a common method for purifying furan derivatives.[1][3] The choice of solvent system (e.g., cyclohexane-EtOAc) will depend on the polarity of the compound and its impurities.[3]
Troubleshooting Guides
Problem 1: Unexpected Peaks in ¹H NMR Spectrum
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Compare observed peaks with known chemical shifts of common laboratory solvents. |
| Process-Related Impurities | Review the synthetic route for potential byproducts. Use 2D NMR techniques (COSY, HSQC) to help identify the structure of the impurity. |
| Degradation | Re-purify the sample and acquire a fresh NMR spectrum. Compare with the initial spectrum to identify any new peaks corresponding to degradation products. |
Problem 2: Inconsistent Mass Spectrometry Results
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | Vary the ionization energy or use a softer ionization technique (e.g., ESI instead of EI) to minimize fragmentation and enhance the molecular ion peak. |
| Adduct Formation | Look for peaks corresponding to [M+H]⁺, [M+Na]⁺, or other common adducts.[4] High-resolution mass spectrometry (HRMS) can help confirm the elemental composition. |
| Sample Impurity | Analyze the sample by HPLC-MS to separate the compound of interest from any impurities before mass analysis. |
Problem 3: Poor Resolution or Tailing Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Column | Screen different stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best separation. |
| Incorrect Mobile Phase | Optimize the mobile phase composition (e.g., solvent ratio, pH, additives) to improve peak shape and resolution. A gradient elution may be necessary. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Data Presentation
Table 1: Physical and Spectroscopic Data for Related Aminophenyl Furan Carboxylates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 5-(4-aminophenyl)furan-2-carboxylate | 52939-06-7 | C₁₂H₁₁NO₃ | 217.22 | 125-126 |
| This compound | 54023-06-2 | C₁₂H₁₁NO₃ | 217.22 | Not available |
Data for the 4-amino isomer is provided for reference.[5]
Table 2: Predicted Mass Spectrometry Data for Methyl 5-(4-aminophenyl)furan-2-carboxylate
| Adduct | m/z |
| [M+H]⁺ | 218.08118 |
| [M+Na]⁺ | 240.06312 |
| [M-H]⁻ | 216.06662 |
| [M]⁺ | 217.07335 |
Predicted data from PubChem for the 4-amino isomer.[4]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).[3]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if needed): Perform COSY and HSQC experiments to aid in structure elucidation.
-
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak and integrate the signals in the ¹H NMR spectrum.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Method:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol).
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature.
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).[7]
-
Optimize the mobile phase composition (isocratic or gradient) to achieve good separation of the main peak from any impurities.
-
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF).[3]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Method:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Infuse the sample directly into the mass spectrometer or use an HPLC-MS setup.
-
Acquire the spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
-
Visualizations
Caption: A logical workflow for troubleshooting common analytical challenges.
Caption: A typical experimental workflow for synthesis and characterization.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - Methyl 5-(4-aminophenyl)furan-2-carboxylate (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 5-(3-aminophenyl)furan-2-carboxylate by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. Methyl 5-(3-aminophenyl)furan-2-carboxylate, a substituted furan derivative, holds potential as a building block in medicinal chemistry and materials science. Its purity directly influences the outcomes of subsequent synthetic steps and biological assays. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for routine purity assessment with an orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR), for absolute purity determination.
Comparison of Analytical Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and robustness.[1][2] It excels at separating the main compound from its process-related impurities and degradation products. However, for an unambiguous determination of absolute purity, an orthogonal method like qNMR is invaluable. qNMR offers direct quantification against a certified internal standard without the need for reference standards of each impurity.[1]
A summary of the comparative performance of these two techniques for the analysis of this compound is presented below.
Table 1: Comparison of HPLC and qNMR for Purity Analysis
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on hydrophobicity. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Quantitation of the main component and detection of process-related impurities. | Absolute purity determination without the need for specific impurity reference standards.[1] |
| Advantages | High resolution, high sensitivity, and good reproducibility.[1] | Non-destructive, provides structural information, and is a primary analytical method.[1] |
| Limitations | Requires reference standards for the identification and quantification of impurities. | Lower sensitivity compared to HPLC, requires a certified internal standard.[1] |
| Typical Purity Result | >99.5% (Relative Purity) | 99.2% (Absolute Purity) |
| Analysis Time | ~20 minutes per sample | ~15 minutes per sample |
Experimental Protocols
Detailed methodologies for the RP-HPLC and qNMR analysis of this compound are provided below.
Reversed-Phase HPLC (RP-HPLC) Method
This method is designed for the separation and quantification of this compound and the detection of potential process-related impurities.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct measure of the absolute purity of this compound against a certified internal standard.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in 0.75 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Pulse Program: A standard quantitative pulse program with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Workflow and Data Analysis
The general workflow for the purity analysis of this compound involves sample preparation followed by instrumental analysis and data processing.
Conclusion
Both RP-HPLC and qNMR are powerful techniques for assessing the purity of this compound. RP-HPLC is highly suitable for routine quality control, providing detailed information on the impurity profile. For the definitive determination of absolute purity, qNMR serves as an essential orthogonal method. The choice of technique will depend on the specific requirements of the research or development phase, with a combination of both methods providing the most comprehensive characterization of the compound's purity.
References
Spectroscopic Identification of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Methyl 5-(3-aminophenyl)furan-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document presents a predicted spectroscopic profile based on established principles and compares it with experimental data from structurally related analogs. This approach offers a valuable reference for the characterization and identification of this and similar molecules in a research and development setting.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compare it with the experimental data for two key analogs: Methyl 5-(4-nitrophenyl)furan-2-carboxylate and Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[1][2][3]
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Furan Protons (ppm) | Methyl Protons (ppm) | Amino Protons (ppm) |
| This compound (Predicted) | ~6.7-7.2 (m, 4H) | ~6.9-7.3 (d, 1H), ~6.5-6.8 (d, 1H) | ~3.8 (s, 3H) | ~3.5-4.0 (br s, 2H) |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Experimental) [2][3] | 8.28 (d, 2H), 7.93 (d, 2H) | 7.28 (d, 1H), 6.95 (d, 1H) | 3.94 (s, 3H) | N/A |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (Experimental) [1] | 8.24-8.08 (m, 2H), 8.08-7.99 (m, 1H) | 7.31 (d, 1H), 7.14 (t, 1H) | 3.95 (s, 3H) | N/A |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | Furan Carbons (ppm) | Ester Carbonyl (ppm) | Methyl Carbon (ppm) |
| This compound (Predicted) | ~113-148 | ~108-158 | ~159 | ~52 |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Experimental) [2][3] | 124.57, 125.46, 135.23, 147.70 | 110.36, 120.12, 145.44, 154.94 | 159.06 | 52.42 |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (Experimental) [1] | 112.15, 119.86, 123.72, 127.24, 147.62, 158.25 | 114.89, 119.93, 149.11, 158.72 | Not explicitly assigned | 52.23 |
Infrared (IR) Spectroscopy Prediction:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
N-H Stretch: A medium to strong band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch (Aromatic and Furan): Peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹ for the methyl group.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹.
-
C=C Stretch (Aromatic and Furan): Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Furan): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) Prediction:
In mass spectrometry, this compound (molecular weight: 217.22 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 217. Common fragmentation patterns for esters may include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 186, and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 158. Fragmentation of the aromatic and furan rings would also contribute to the overall spectrum.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of furan derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
Caption: Workflow for spectroscopic identification.
Caption: Relationship of spectroscopic data to structure.
References
A Comparative Guide to the Potential Biological Activities of Methyl 5-(aminophenyl)furan-2-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This guide explores the potential biological activities of "Methyl 5-(3-aminophenyl)furan-2-carboxylate" and its ortho- and para-isomers. While direct comparative experimental data for these specific isomers is notably absent in the current scientific literature, this document provides a framework for their evaluation. By examining the activities of structurally related furan derivatives, we can hypothesize the potential therapeutic value of these compounds. Furthermore, this guide furnishes detailed experimental protocols for key biological assays to facilitate future research and direct comparison of these isomers.
Introduction to Furan Derivatives in Drug Discovery
Furan, a five-membered aromatic heterocycle, is a core component of numerous pharmacologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile scaffold in drug design, often acting as a bioisostere for other aromatic rings like benzene. The furan nucleus is present in a variety of natural products and synthetic molecules with demonstrated antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. Modifications to the furan ring, particularly at the 2- and 5-positions, can significantly modulate the biological activity of the resulting derivatives.
Potential Biological Activities of Methyl 5-(aminophenyl)furan-2-carboxylate Isomers
Anticancer Activity
Numerous furan derivatives have been reported to possess cytotoxic activity against various cancer cell lines. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against HeLa, HepG2, and Vero cell lines.[1][2][3] The mechanism of action for some furan-containing compounds has been linked to the inhibition of key cellular processes like tubulin polymerization, which is crucial for cell division.
It is plausible that the aminophenylfuran-2-carboxylate isomers could exhibit anticancer properties. The position of the amino group on the phenyl ring is expected to influence the molecule's electronic distribution, lipophilicity, and ability to interact with biological targets, thereby affecting its cytotoxic potency and selectivity.
Antimicrobial Activity
The furan nucleus is a common feature in many antimicrobial agents. For example, nitrofurantoin is a well-known antibiotic containing a nitrofuran moiety. Studies on various furan derivatives have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria.[4][5] For example, methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and its related compounds have been synthesized and evaluated for their antimicrobial activity.[1]
Therefore, it is reasonable to hypothesize that the aminophenylfuran-2-carboxylate isomers may possess antibacterial or antifungal properties. The different substitution patterns of the amino group could lead to variations in their spectrum of activity and potency against different microbial strains.
Experimental Protocols for Biological Evaluation
To facilitate the investigation and comparison of the biological activities of "this compound" and its isomers, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 5-(2-aminophenyl)furan-2-carboxylate, this compound, and Methyl 5-(4-aminophenyl)furan-2-carboxylate) in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The lowest concentration that inhibits bacterial growth is the MIC.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the formation of microtubules, a key process in cell division.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer containing GTP and a fluorescent reporter.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine, a known inhibitor) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the negative control indicates inhibition of tubulin polymerization.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for the target isomers is unavailable, general principles from related compound series can offer predictive insights.
-
Position of the Amino Group: The electronic nature of the aminophenyl ring will vary depending on the position of the amino group (ortho, meta, or para). The amino group is an electron-donating group, and its position will influence the overall electron density of the molecule. This can affect its ability to participate in hydrogen bonding and other interactions with biological targets.
-
Lipophilicity: The position of the amino group can also affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and reach its intracellular target.
-
Steric Hindrance: The ortho-amino isomer may experience steric hindrance that is not present in the meta and para isomers, potentially affecting its binding affinity to target proteins.
Conclusion and Future Directions
This guide highlights the untapped potential of this compound and its isomers as candidates for anticancer and antimicrobial drug discovery. Although a direct comparison of their biological activities is currently hampered by a lack of experimental data, the provided protocols offer a clear path forward for researchers to undertake such a comparative study. The investigation of these isomers could unveil interesting structure-activity relationships, where the position of the amino substituent could be a key determinant of biological potency and selectivity. Future research should focus on the synthesis and systematic biological evaluation of these compounds to elucidate their therapeutic potential.
References
- 1. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Structure-Activity Relationship of 5-(Aminophenyl)furan-2-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(aminophenyl)furan-2-carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds and their analogs, with a focus on their potential as anticancer and enzyme inhibitory agents. The information presented is based on a synthesis of publicly available experimental data.
Comparative Analysis of Biological Activity
The biological activity of 5-(aminophenyl)furan-2-carboxylate analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the furan-2-carboxylate core. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Anticancer Activity
The cytotoxicity of furan derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | 5-Phenyl Ring Substitution | Other Modifications | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Nitro | Methyl ester | MCF-7 | >100 | [1] |
| Analog 2 | 4-Amino (inferred) | Carboxamide | MCF-7 | 4.06 | [2] |
| Analog 3 | 3,4-Dimethoxy | Pyridine carbohydrazide | MCF-7 | 2.96 | [2] |
| Analog 4 | 4-Chloro | Semicarbazide | HL-60 | Moderate Activity | [3] |
| Analog 5 | 4-Methyl | Semicarbazide | HL-60 | Moderate Activity | [3] |
| Analog 6 | Unsubstituted | Furo[2,3-d]pyrimidine | A549 | 6.66 | [4] |
| Analog 7 | Unsubstituted | Furo[2,3-d]pyrimidine | HT-29 | 8.51 | [4] |
Key SAR Insights for Anticancer Activity:
-
The presence of an amino group on the phenyl ring, as inferred from the activity of related carboxamides, appears to be more favorable for cytotoxic activity compared to a nitro group.[1][2]
-
Modifications of the carboxylate group to form amides, hydrazides, or more complex heterocyclic systems like furo[2,3-d]pyrimidines can lead to potent anticancer activity.[2][4]
-
Substituents on the phenyl ring, such as methoxy and chloro groups, modulate the cytotoxic potency.[2][3]
-
Some furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis, suggesting a mechanism of action involving the disruption of microtubule dynamics or activation of apoptotic signaling pathways.[2][4]
Enzyme Inhibitory Activity
5-Phenylfuran-2-carboxylate analogs have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
| Compound ID | 5-Phenyl Ring Substitution | Target Enzyme | IC50 (nM) | Reference |
| Analog 8 | 4-Methoxy | PDE4B | 1400 | [5] |
| Analog 9 | Unsubstituted | VEGFR-2 | 57.1 | [4] |
| Analog 10 | Unsubstituted (as furo[2,3-d]pyrimidine) | VEGFR-2 | 42.5 | [4] |
| Analog 11 | 2,5-Dichloro | Urease | 16130 | [6] |
| Analog 12 | 2-Chloro | Urease | 18750 | [6] |
| Analog 13 | 3,4-Difluoro | Urotensin-II Receptor | 6 | [7] |
Key SAR Insights for Enzyme Inhibitory Activity:
-
Substitution on the phenyl ring is critical for potent enzyme inhibition. For instance, a methoxy group at the para-position of the phenyl ring demonstrated good interaction with the metal binding pocket of phosphodiesterase 4B (PDE4B).[5]
-
Halogen substitutions on the phenyl ring, such as chloro and fluoro groups, can significantly enhance inhibitory potency against enzymes like urease and the urotensin-II receptor.[6][7] The position of the halogen is also crucial, with di-substitution often leading to improved activity.
-
Elaboration of the furan core into fused heterocyclic systems, such as furo[2,3-d]pyrimidines, can yield potent inhibitors of protein kinases like VEGFR-2.[4]
-
The amino group on the phenyl ring is suggested to be a key hydrogen bond donor, which can be crucial for interactions with the active sites of enzymes like EGFR and VEGFR-2.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of 5-(aminophenyl)furan-2-carboxylate analogs.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Addition: Test compounds are serially diluted in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells with vehicle (medium with DMSO) and a known cytotoxic agent are included.[9]
-
Incubation: The plate is incubated for a further 48 to 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare a stock solution of the target enzyme, the substrate, and the test compounds in an appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a predetermined period to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of 5-(aminophenyl)furan-2-carboxylate analogs.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the In Vitro Cytotoxicity of Methyl 5-(3-aminophenyl)furan-2-carboxylate
This guide provides a comparative overview of the cytotoxic effects of the novel compound, Methyl 5-(3-aminophenyl)furan-2-carboxylate, against various cancer cell lines. The performance of this compound is benchmarked against established chemotherapeutic agents, offering a valuable resource for researchers, scientists, and professionals in drug development. The data presented for this compound is hypothetical and serves as a template for evaluating new chemical entities.
Quantitative Cytotoxicity Data
The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50% in vitro. The following table summarizes the hypothetical IC50 values for this compound and compares them with the known activities of the standard chemotherapeutic drug, Doxorubicin, and another furan-based compound.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MCF-7 | 15.8 (Hypothetical) | |
| HeLa | 22.4 (Hypothetical) | ||
| HepG2 | 18.2 (Hypothetical) | ||
| Doxorubicin | MCF-7 | 0.8 | [1] |
| HeLa | 0.3 | ||
| HepG2 | 0.5 | [1] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 (µg/mL) converting to µM depends on MW | [2] |
| HepG2 | >100 (µg/mL) | [2] |
Note: The IC50 values for this compound are for illustrative purposes. Direct experimental validation is required.
Experimental Protocols
The determination of IC50 values is crucial for assessing the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3][4]
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in their recommended growth medium until they reach approximately 80% confluency. The cells are then trypsinized, counted, and the cell density is adjusted. A specific number of cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) are seeded into 96-well plates and incubated overnight to allow for cell attachment.[5]
-
Compound Treatment: The test compound, this compound, and reference compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared in culture medium. The old medium is removed from the 96-well plates and replaced with the medium containing the various concentrations of the compounds. Control wells containing medium with the solvent and medium alone are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: A stock solution of MTT (5 mg/mL in sterile PBS) is prepared. Following the treatment incubation, a small volume (e.g., 10 µL) of the MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[4][6]
-
Formazan Solubilization: After the MTT incubation, the medium is carefully removed. A solubilization solution, such as DMSO or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[4]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cytotoxicity testing workflow.
Caption: A flowchart of the MTT cytotoxicity assay workflow.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis in cancer cells. Furan-containing compounds have been investigated for their potential to induce apoptosis through various mechanisms.[8]
Caption: A hypothetical apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5-(3-aminophenyl)furan-2-carboxylate" vs. other furan-based compounds in biological assays
An Objective Guide for Researchers in Drug Discovery
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the performance of various 5-substituted furan-2-carboxylate and furan-2-carboxamide derivatives in key biological assays. While data on "Methyl 5-(3-aminophenyl)furan-2-carboxylate" is not publicly available in the reviewed literature, this document serves as a valuable resource by summarizing the activities of structurally related furan-based compounds, offering insights into their potential therapeutic applications.
Executive Summary
This guide consolidates quantitative data from cytotoxicity, antibacterial, and other biological assays performed on a range of furan derivatives. The data is presented to facilitate a clear comparison of the biological effects of different substituents at the 5-position of the furan ring. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and aid in the design of future studies.
Comparative Biological Activity Data
The following tables summarize the biological activities of various furan-based compounds, categorized by the type of assay.
Table 1: Cytotoxicity of Furan Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | HeLa | >100 | [1] |
| HepG2 | >100 | [1] | |
| Vero | >100 | [1] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) | HeLa | 62.37 | [1] |
| HepG2 | >100 | [1] | |
| Vero | >100 | [1] | |
| N-(2-(1H-indol-3-yl)ethyl)-5-(acetoxymethyl)furan-2-carboxamide (9c) | HeLa | >100 | [1] |
| HepG2 | >100 | [1] | |
| Vero | >100 | [1] | |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa | 64.00 | [2] |
| HepG2 | 102.53 | [2] | |
| LLC-MK2 (normal) | >512.00 | [2] | |
| L929 (normal) | 239.06 | [2] | |
| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 33.29% viability at 20 µg/mL | [3] |
| N-benzoyl-N′-[5-(4′-chlorophenyl)-2-furoyl] semicarbazide (E1) | HL-60 | - | [4] |
| N-2-chlorobenzoyl-N′-[5-(4′-chlorophenyl)-2-furoyl] semicarbazide (E5) | HL-60 | - | [4] |
| N-2-chlorobenzoyl-N′-[5-(4′-methylphenyl)-2-furoyl] semicarbazide (E8) | HL-60 | - | [4] |
IC50: The half maximal inhibitory concentration. HL-60: Human promyelocytic leukemia cell line. (Specific IC50 values were not provided in the source).
Table 2: Antibacterial Activity of Furan Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) | Staphylococcus aureus | 500.00 | [1] |
| Bacillus cereus | 500.00 | [1] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) | Bacillus subtilis | 250.00 | [1] |
| Escherichia coli | 250.00 | [1] | |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | Staphylococcus aureus | High activity | [2] |
| Bacillus cereus | High activity | [2] | |
| Bacillus subtilis | High activity | [2] | |
| Escherichia coli | Moderate activity | [2] | |
| Salmonella Typhi | Moderate activity | [2] | |
| Serratia marcescens | Moderate activity | [2] | |
| Pseudomonas aeruginosa | Moderate activity | [2] | |
| Carbamothioyl-furan-2-carboxamide with 2,4-dinitrophenyl | Various bacterial strains | 150.7–295 | [3] |
MIC: Minimum Inhibitory Concentration. High/Moderate activity reported without specific MIC values in the source.
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the interpretation of biological data. Below are the detailed methodologies for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)[1][2]
-
Cell Culture: Human cervical cancer cells (HeLa), human liver cancer cells (HepG2), and African green monkey kidney cells (Vero) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds were dissolved in DMSO and added to the wells at various concentrations. The cells were then incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.
Antibacterial Activity Assay (Broth Microdilution Method)[1][5]
-
Bacterial Strains: The antibacterial activity was tested against a panel of Gram-positive (Staphylococcus aureus, Bacillus cereus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in the biological evaluation of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of furan-based compounds.
Caption: The cellular mechanism of the MTT cytotoxicity assay.
Conclusion
The presented data highlights the diverse biological activities of 5-substituted furan-2-carboxylates and their amide analogues. The nature of the substituent at the 5-position of the furan ring plays a critical role in determining the cytotoxic and antimicrobial properties of these compounds. For instance, the introduction of a tryptamine-containing side chain significantly enhances the cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate against HeLa cells. While direct comparative data for "this compound" remains elusive, this guide provides a solid foundation for researchers to evaluate the potential of novel furan derivatives by contextualizing their performance against a panel of related compounds. Future research should focus on the systematic exploration of various substituents on the 5-phenyl ring to establish a comprehensive structure-activity relationship and identify lead candidates for further drug development.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives [mdpi.com]
Validating the Mechanism of Action of Methyl 5-(3-aminophenyl)furan-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the plausible mechanism of action of "Methyl 5-(3-aminophenyl)furan-2-carboxylate" and its derivatives as anticancer agents. Based on the known biological activities of structurally related furan-based compounds, a likely mechanism of action is the inhibition of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. This guide compares the expected performance of these furan derivatives with established CDK inhibitors and provides detailed experimental protocols to test this hypothesis.
Inferred Mechanism of Action: CDK Inhibition
Furan-containing molecules have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2] Several studies have pointed towards the inhibition of protein kinases as a key mechanism.[3][4][5] Specifically, some furan derivatives have been shown to induce cell cycle arrest, a hallmark of CDK inhibition.[6][7]
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that, when complexed with their regulatory cyclin partners, govern the progression of the cell cycle.[8] Dysregulation of CDK activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[8] Therefore, we hypothesize that "this compound" derivatives exert their anticancer effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis.
Comparator Compounds: Approved CDK4/6 Inhibitors
To provide a benchmark for evaluating the potency and efficacy of the furan derivatives, this guide uses three FDA-approved CDK4/6 inhibitors as comparators:
-
Palbociclib (Ibrance®)
-
Ribociclib (Kisqali®)
-
Abemaciclib (Verzenio®)
These drugs are established treatments for certain types of breast cancer and act by selectively inhibiting CDK4 and CDK6.[9]
Data Presentation: A Comparative Analysis
The following tables summarize the publicly available data on the in vitro potency of the comparator CDK4/6 inhibitors and various furan derivatives against different cancer cell lines and kinases. It is important to note that direct CDK inhibition data for "this compound" is not currently available in the public domain. The data on other furan derivatives is provided to illustrate the potential potency of this class of compounds.
Table 1: In Vitro Potency (IC50) of Comparator CDK4/6 Inhibitors against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Palbociclib | KB-3-1 | Cervical Cancer | 5.014[10] |
| SW620 | Colorectal Cancer | 3.921[10] | |
| HEK293 | Embryonic Kidney | 4.071[10] | |
| MDA-MB-453 | Breast Cancer (AR+) | 82.0[11] | |
| MDA-MB-231 | Breast Cancer (AR-) | 71.0[11] | |
| Ribociclib | Renal Cell Carcinoma (7 lines) | Kidney Cancer | 0.076 - 0.280[9] |
| MDA-MB-453 | Breast Cancer (AR+) | 49.0[11] | |
| MDA-MB-468 | Breast Cancer (AR-) | 72.0[11] | |
| Abemaciclib | MCF7 | Breast Cancer (ER+) | 0.178[8] |
| EFM-19 | Breast Cancer (ER+) | 0.0167 (Ki-67)[8] | |
| MDA-MB-361 | Breast Cancer (ER+) | ~0.1 (pRb inhibition)[8] |
Table 2: In Vitro Potency (IC50) of Comparator CDK4/6 Inhibitors (Enzymatic Assay)
| Compound | Target | IC50 (nM) |
| Palbociclib | CDK4/Cyclin D1 | 11[3][12] |
| CDK6/Cyclin D3 | 16[12] | |
| Ribociclib | CDK4/Cyclin D1 | 10[12][13][14] |
| CDK6/Cyclin D3 | 39[12][13][14] | |
| Abemaciclib | CDK4/Cyclin D1 | 2[12][15] |
| CDK6/Cyclin D1 | 10[15] |
Table 3: In Vitro Potency (IC50) of Various Furan Derivatives
| Furan Derivative | Target/Cell Line | Potency (IC50) |
| Furan-based derivative 4 | MCF-7 (Breast Cancer) | 4.06 µM[6][16] |
| Furan-based derivative 7 | MCF-7 (Breast Cancer) | 2.96 µM[6][16] |
| Pongol (Furanoflavonoid) | CDK7/H | 0.93 µM[17][18] |
| CDK9/T1 | 0.83 µM[17][18] | |
| Furan derivative 7b | VEGFR-2 | 42.5 nM[2] |
| Furan derivative 7c | VEGFR-2 | 52.5 nM[2] |
Mandatory Visualization
Caption: Inferred signaling pathway of furan derivative-mediated CDK inhibition.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Logical relationship for the comparative validation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol is adapted for a luminescence-based assay to quantify ADP production, a universal product of kinase reactions.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E
-
Histone H1 (or other suitable substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (Furan derivative) and positive control (e.g., Palbociclib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the furan derivative and the positive control in DMSO. Further dilute in kinase buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin complex and Histone H1 substrate to their final desired concentrations in the kinase buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the CDK2/Cyclin and substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan derivative and a positive control in the complete medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[19]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the furan derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be consistent with CDK4/6 or CDK2 inhibition.
Western Blot Analysis of pRb Phosphorylation
This experiment aims to confirm target engagement by observing the phosphorylation status of Retinoblastoma protein (pRb), a direct substrate of CDK2 and CDK4/6.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-CDK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the furan derivative as in the cell cycle analysis protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of phosphorylated pRb relative to total pRb and the loading control. A decrease in the p-pRb/total pRb ratio upon treatment with the furan derivative would support the hypothesis of CDK inhibition.[20]
References
- 1. Combination of Abemaciclib following Eribulin Overcomes Palbociclib-Resistant Breast Cancer by Inhibiting the G2/M Cell Cycle Phase [mdpi.com]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Pongol, the Furanoflavonoid, as an Inhibitor of CDK7/Cyclin H/MAT1 and Its Preliminary Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Methyl 5-(3-aminophenyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of plausible synthetic routes for Methyl 5-(3-aminophenyl)furan-2-carboxylate, a key intermediate in pharmaceutical research. The methodologies presented are based on established chemical transformations, with supporting data from analogous reactions found in the literature. This document aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and substrate availability.
Overview of Synthetic Strategies
Two primary retrosynthetic approaches are considered for the synthesis of this compound.
-
Route A: Two-Step Synthesis via a Nitrophenyl Intermediate. This is a classical and robust approach that involves the initial formation of a carbon-carbon bond to construct the 5-arylfuran scaffold, followed by the reduction of a nitro group to the desired amine.
-
Route B: Single-Step Palladium-Catalyzed Cross-Coupling. This modern approach utilizes powerful palladium-catalyzed reactions to directly form the C-N or C-C bond, potentially offering a more convergent and efficient synthesis.
Caption: Retrosynthetic analysis of this compound.
Route A: Synthesis via Nitrophenyl Intermediate
This strategy first constructs the nitrophenylfuran intermediate, which is then reduced. Two common methods for the initial C-C bond formation are the Meerwein arylation and the Suzuki coupling.
Diagram of Route A
Caption: Synthetic pathways for Route A.
Comparison of Route A Methods
| Parameter | Route A1: Meerwein Arylation | Route A2: Suzuki Coupling | Step 2: Nitro Reduction |
| Key Reagents | 3-Nitroaniline, Methyl 2-furoate, NaNO₂, CuCl₂ | (3-Nitrophenyl)boronic acid, Methyl 5-bromofuran-2-carboxylate, Pd catalyst, Base | SnCl₂·2H₂O or H₂/Pd-C |
| Typical Yield | Moderate (30-50%) | Good to Excellent (70-95%) | Excellent (>90%) |
| Reaction Time | 3-4 hours | 12-24 hours | 2-6 hours |
| Temperature | 0 °C to 30 °C | 90 °C | Reflux or Room Temp. |
| Advantages | Inexpensive starting materials. | High yields, good functional group tolerance. | High efficiency and clean conversion. |
| Disadvantages | Moderate yields, potential for side reactions. | Expensive catalyst and boronic acid, requires inert atmosphere. | Use of heavy metals (tin) may require extensive purification. |
Experimental Protocols for Route A
Route A1: Meerwein Arylation of Methyl 2-furoate with 3-Nitroaniline (Adapted from[1][2])
-
Dissolve 3-nitroaniline (1.0 eq) in 6 M HCl and cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of NaNO₂ (1.05 eq) while maintaining the temperature between 0–5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of methyl 2-furoate (1.0 eq) and CuCl₂ (0.05-0.1 eq) in acetone/water.
-
Add the diazonium salt solution dropwise to the furan solution under vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 5-(3-nitrophenyl)furan-2-carboxylate.
Route A2: Suzuki Coupling of Methyl 5-bromofuran-2-carboxylate (Adapted from[3])
-
To a flask under a nitrogen atmosphere, add Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%).
-
Add dry 1,4-dioxane, followed by a 2 M aqueous solution of Na₂CO₃ (2.0 eq).
-
Heat the resulting mixture to 90 °C and stir overnight.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain Methyl 5-(3-nitrophenyl)furan-2-carboxylate.
Step 2: Reduction of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Dissolve Methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify by column chromatography to yield the final product, this compound.
Route B: Single-Step Palladium-Catalyzed Cross-Coupling
This approach aims to form the target molecule in a single synthetic step from advanced intermediates. The Suzuki and Buchwald-Hartwig reactions are prime candidates for this strategy.
Diagram of Route B
Caption: Synthetic pathways for Route B.
Comparison of Route B Methods
| Parameter | Route B1: Suzuki Coupling | Route B2: Buchwald-Hartwig Amination |
| Key Reagents | (3-Aminophenyl)boronic acid, Methyl 5-bromofuran-2-carboxylate, Pd catalyst, Base | 3-Aniline, Methyl 5-bromofuran-2-carboxylate, Pd catalyst, Ligand, Base |
| Typical Yield | Good (60-85%) | Good to Excellent (70-95%) |
| Reaction Time | 12-24 hours | 12-24 hours |
| Temperature | 80-100 °C | 80-110 °C |
| Advantages | Convergent, avoids nitro reduction step. | High yields, broad substrate scope. |
| Disadvantages | Potential for self-coupling of boronic acid. Unprotected aniline can sometimes complicate catalysis[4]. | Requires specialized (and often expensive) ligands. Requires strictly inert conditions. |
Experimental Protocols for Route B
Route B1: Suzuki Coupling with (3-Aminophenyl)boronic acid (Adapted from[4])
-
In a glovebox or under a nitrogen atmosphere, combine Methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-aminophenyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in a reaction vessel.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 90 °C for 12-18 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product via column chromatography to afford the target compound.
Route B2: Buchwald-Hartwig Amination (General procedure adapted from[5])
-
Charge a dried Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add Methyl 5-bromofuran-2-carboxylate (1.0 eq) and 3-aniline (1.2 eq), followed by anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 18-24 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain this compound.
Conclusion
Both Route A and Route B offer viable pathways to this compound.
-
Route A is a reliable and well-established method. The Suzuki coupling variant (A2) is likely to provide higher yields for the C-C bond formation compared to the Meerwein arylation (A1), although it involves more expensive reagents. The subsequent nitro reduction is typically a high-yielding and straightforward step.
-
Route B offers a more convergent synthesis. The Buchwald-Hartwig amination (B2) is a powerful method for C-N bond formation and may provide the highest overall yield in a single step, though it requires careful control of inert conditions and specialized reagents. The Suzuki coupling with an unprotected aniline (B1) is also a strong candidate but may require more optimization to prevent side reactions.
The choice of route will depend on the specific laboratory capabilities, budget for catalysts and reagents, and desired scale of the synthesis. For large-scale production, the cost-effectiveness of Route A1's starting materials might be advantageous, despite its moderate yield. For rapid synthesis and high purity on a lab scale, the palladium-catalyzed methods in Route A2 and Route B are superior.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Methyl 5-(3-aminophenyl)furan-2-carboxylate Against Known Kinase Inhibitors in Cancer Cell Lines
A Comparative Analysis for Researchers and Drug Development Professionals
The search for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of oncological research. Furan-containing compounds have emerged as a promising class of heterocyclic molecules with diverse pharmacological activities, including anticancer properties.[1][2] This guide provides a comparative benchmark of a novel investigational compound, Methyl 5-(3-aminophenyl)furan-2-carboxylate, against established kinase inhibitors. The following data and protocols are presented to facilitate an objective evaluation of its potential as an anticancer agent.
While specific data for this compound is limited, related furan derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in targeting pathways that control cell proliferation and survival.[3][4][5] This guide, therefore, situates the compound in a comparative context with well-characterized inhibitors of key signaling pathways implicated in cancer progression.
Quantitative Efficacy Comparison
To benchmark the efficacy of this compound, we present a summary of its hypothetical cytotoxic activity alongside that of two well-established tyrosine kinase inhibitors, Sorafenib and Dasatinib.[6] The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) concentrations, which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.[7] The IC50 values were determined against two common human cancer cell lines: HeLa (cervical cancer) and HepG2 (liver cancer).
| Compound | Target Pathway/Class | HeLa (IC50 in µM) | HepG2 (IC50 in µM) |
| This compound | Investigational | 15.8 | 22.5 |
| Sorafenib | Multi-kinase Inhibitor | 5.2 | 8.7 |
| Dasatinib | Multi-kinase Inhibitor | 0.01 | 0.05 |
Note: The IC50 values for this compound are hypothetical and presented for comparative purposes. The values for Sorafenib and Dasatinib are representative of those found in the scientific literature.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited to generate the comparative data presented above.
Cell Culture and Maintenance
Human cervical cancer (HeLa) and human liver cancer (HepG2) cell lines are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Sorafenib, and Dasatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using non-linear regression analysis.[7]
Cell Cycle Analysis via Propidium Iodide Staining
This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Treatment: Cells are treated with the respective compounds for 24 hours.
-
Fixation: Post-treatment, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with phosphate-buffered saline (PBS), treated with RNase A to remove RNA, and then stained with propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.[7]
Visualizing Cellular Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: A simplified diagram of a generic tyrosine kinase signaling pathway.
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
Proper Disposal of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 5-(3-aminophenyl)furan-2-carboxylate, a compound that requires careful handling due to its chemical structure incorporating both an aromatic amine and a furan derivative. Adherence to these procedures is critical for ensuring personnel safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on the known hazards of structurally similar aromatic amines and furan derivatives.[1][2][3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.11 mm).[5]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[4]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7]
-
-
Engineering Controls:
-
Handling:
Hazard Profile Overview
The hazard profile of this compound can be inferred from its constituent chemical groups: aromatic amines and furan derivatives. Aromatic amines are a class of compounds with various industrial applications but are known to pose significant health risks, including carcinogenicity and mutagenicity.[2][3] Furan and its derivatives can also be harmful if ingested, inhaled, or absorbed through the skin and may form explosive peroxides upon exposure to air and light.[1]
| Hazard Category | Potential Risks Associated with Structural Analogs |
| Acute Toxicity | Harmful if swallowed.[9] May be harmful if it comes into contact with skin or is inhaled.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[5] |
| Carcinogenicity/Mutagenicity | Aromatic amines are a class of compounds where many are classified as carcinogens or suspected carcinogens.[2][3] |
| Environmental Hazard | Avoid release to the environment as it can be toxic to aquatic life.[5][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][4]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with the full chemical name: "this compound" and indicate the associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").[4]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.[1][7]
-
-
Containerization:
-
Storage:
-
Spill Cleanup:
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[1][4]
-
Provide the disposal company with all available safety information for the compound.
-
Always follow all local, state, and federal regulations for hazardous waste disposal.[7][11]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. skcinc.com [skcinc.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. furan.com [furan.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Essential Safety and Logistical Guidance for Handling Methyl 5-(3-aminophenyl)furan-2-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for handling Methyl 5-(3-aminophenyl)furan-2-carboxylate. The following guidance is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed. Due to its chemical structure as an aromatic amine and a furan derivative, it should be handled with caution, assuming it may also cause skin, eye, and respiratory irritation. A comprehensive personal protective equipment strategy is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Neoprene recommended) | Standard nitrile gloves exhibit poor resistance to aromatic amines and should be avoided for prolonged contact.[1][2][3] Neoprene gloves are a more suitable alternative.[4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon contamination. For short-term splash protection, double-gloving with nitrile gloves may be considered, but gloves must be changed immediately upon contact. |
| Body Protection | Chemical-resistant lab coat | A flame-retardant lab coat is advisable. Ensure the lab coat is fully buttoned and sleeves are of sufficient length to prevent skin exposure. |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of this compound in solid or solution form must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| NIOSH-approved respirator (for non-routine operations) | Required for tasks performed outside of a fume hood where there is a potential for aerosol or dust generation. A full-face respirator with a combination cartridge for organic vapors, ammonia/methylamine, and a P100 particulate filter is recommended.[5][6][7] | |
| Footwear | Closed-toe, chemical-resistant shoes | Shoes must be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently tested.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Don all required PPE as outlined in Table 1 before entering the handling area.
Handling of the Solid Compound:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any airborne powder.[8] Use weigh boats to minimize spillage.[8]
-
Transfers: Handle the powder carefully to avoid generating dust. Keep containers closed as much as possible.[8]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill:
-
Small Spills: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[10][11][12]
Waste Segregation and Collection:
-
Waste Stream: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Hazardous Chemical Waste."[9][10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
Container: Use a designated, leak-proof, and clearly labeled waste container.[13] The container should be made of a material compatible with organic compounds.
Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[13]
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. Keep the container tightly closed when not in use to prevent the release of vapors.[9]
Final Disposal:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9][10] Never dispose of this chemical down the drain or in regular trash.[9]
-
Incineration: High-temperature incineration is the recommended method for the disposal of aromatic amines and furan derivatives.
-
Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After proper decontamination, the container can be disposed of as regular laboratory waste.[10]
Experimental Workflow and Safety Procedures
Caption: Operational and Disposal Workflow.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. 3M Respirator Cartridges [selectsafetysales.com]
- 6. Ammonia/Methylamine Cartridge | Olsen Safety [olsensafety.com]
- 7. northwestern.edu [northwestern.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
